molecular formula C26H24N4O8 B613377 Fmoc-Orn(Dnp)-OH CAS No. 252049-04-0

Fmoc-Orn(Dnp)-OH

カタログ番号: B613377
CAS番号: 252049-04-0
分子量: 520.51
InChIキー: QIVVRAUNWOIMQK-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Orn(Dnp)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H24N4O8 and its molecular weight is 520.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVVRAUNWOIMQK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150665
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-04-0
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Orn(Dnp)-OH: A Versatile Building Block for Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the strategic use of orthogonally protected amino acids is fundamental to the synthesis of complex and novel peptide architectures. Among these specialized building blocks, Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2,4-dinitrophenyl)-L-ornithine, or Fmoc-Orn(Dnp)-OH, emerges as a uniquely versatile reagent. Its utility extends from the construction of peptides with post-translational modifications to the design of sophisticated molecular probes. The incorporation of the 2,4-dinitrophenyl (Dnp) group on the side chain of ornithine offers a distinct advantage: it can be selectively removed under mild thiolytic conditions, a process orthogonal to the acid-labile deprotection of many other side-chain protecting groups and the base-labile cleavage of the Nα-Fmoc group. This orthogonality is the cornerstone of its application in complex synthetic strategies. Furthermore, the Dnp group's inherent fluorescence quenching properties make this compound an invaluable tool in the development of Förster Resonance Energy Transfer (FRET) peptide substrates for studying enzymatic activity. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for the discerning researcher in the field.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. Its structure is characterized by three key functional moieties: the α-amino group protected by the base-labile Fmoc group, the α-carboxylic acid available for peptide bond formation, and the δ-amino group of the side chain protected by the dinitrophenyl (Dnp) group.

Fmoc-Orn(Dnp)-OH_Structure N_alpha N C_alpha N_alpha->C_alpha H_alpha H C_alpha->H_alpha C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl H2_beta H₂ C_beta->H2_beta C_gamma C_beta->C_gamma H2_gamma H₂ C_gamma->H2_gamma C_delta C_gamma->C_delta H2_delta H₂ C_delta->H2_delta N_delta C_delta->N_delta H_delta_N H N_delta->H_delta_N DNP Dnp N_delta->DNP Fmoc Fmoc Fmoc->N_alpha

Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 252049-04-0[1]
Molecular Formula C₂₆H₂₄N₄O₈[1]
Molecular Weight 520.49 g/mol [1]
Appearance Typically a yellow to orange solidGeneral knowledge
Solubility Generally soluble in polar aprotic solvents such as DMF and NMP.[2]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a two-step process starting from L-ornithine. The first step involves the selective protection of the δ-amino group with the Dnp group, followed by the protection of the α-amino group with the Fmoc group.

Step 1: Synthesis of Nδ-(2,4-dinitrophenyl)-L-ornithine

This step involves the reaction of L-ornithine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) under basic conditions. The higher nucleophilicity of the δ-amino group compared to the α-amino group allows for a degree of selective protection.

Experimental Protocol:

  • Dissolve L-ornithine monohydrochloride in a suitable aqueous buffer (e.g., sodium bicarbonate solution) to deprotonate the amino groups.

  • In a separate flask, dissolve 1-fluoro-2,4-dinitrobenzene in a water-miscible organic solvent like acetone or ethanol.

  • Slowly add the solution of 1-fluoro-2,4-dinitrobenzene to the L-ornithine solution with vigorous stirring at room temperature.

  • Maintain the pH of the reaction mixture in the basic range (pH 8-9) by the addition of a base such as sodium bicarbonate.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude Nδ-(2,4-dinitrophenyl)-L-ornithine by filtration, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nα-Fmoc Protection of Nδ-(2,4-dinitrophenyl)-L-ornithine

The second step involves the protection of the α-amino group of the previously synthesized intermediate with the Fmoc group using an Fmoc-donating reagent.

Experimental Protocol:

  • Suspend Nδ-(2,4-dinitrophenyl)-L-ornithine in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and an aqueous sodium carbonate or sodium bicarbonate solution.

  • Cool the mixture in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove excess Fmoc reagent and byproducts.

  • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or flash chromatography if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS, allowing for the introduction of an ornithine residue with a side chain that can be selectively deprotected on-resin.

SPPS_Workflow Resin Resin Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Fmoc_Peptide_Resin Fmoc-Peptide-Resin Coupling->Fmoc_Peptide_Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Peptide_Resin->Deprotection Peptide_Resin H₂N-Peptide-Resin Deprotection->Peptide_Resin Coupling_Orn Coupling Peptide_Resin->Coupling_Orn Fmoc_Orn_Dnp This compound Fmoc_Orn_Dnp->Coupling_Orn Fmoc_Orn_Peptide_Resin Fmoc-...-Orn(Dnp)-Peptide-Resin Coupling_Orn->Fmoc_Orn_Peptide_Resin Dnp_Cleavage Dnp Cleavage (Thiol/Base) Fmoc_Orn_Peptide_Resin->Dnp_Cleavage Fmoc_Orn_NH2_Peptide_Resin Fmoc-...-Orn(NH₂)-Peptide-Resin Dnp_Cleavage->Fmoc_Orn_NH2_Peptide_Resin Side_Chain_Mod Side-Chain Modification Fmoc_Orn_NH2_Peptide_Resin->Side_Chain_Mod Modified_Peptide Modified Peptide Side_Chain_Mod->Modified_Peptide

Workflow for the use of this compound in SPPS.

On-Resin Cleavage of the Dnp Protecting Group

The key to the utility of this compound lies in the selective removal of the Dnp group while the peptide remains attached to the solid support and other protecting groups are intact. This is achieved through thiolysis, typically using a thiol reagent in the presence of a base.

Experimental Protocol for On-Resin Dnp Deprotection:

  • Swell the peptide-resin containing the Orn(Dnp) residue in DMF.

  • Prepare a deprotection solution consisting of a thiol reagent and a base in DMF. A common and effective combination is thiophenol (e.g., 1 M) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.5 M) in DMF.

  • Treat the resin with the deprotection solution. The reaction is typically carried out at room temperature with gentle agitation.

  • The reaction time can vary from 1 to several hours. The progress of the deprotection can be monitored by cleaving a small amount of the resin and analyzing the peptide by mass spectrometry. The disappearance of the mass corresponding to the Dnp-protected peptide and the appearance of the mass of the deprotected peptide indicates the completion of the reaction.

  • Once the reaction is complete, thoroughly wash the resin with DMF to remove the thiol, base, and the cleaved Dnp-thiol adduct.

  • The resin-bound peptide with a free δ-amino group on the ornithine side chain is now ready for subsequent modification.

Application in FRET-Based Enzyme Assays

The 2,4-dinitrophenyl group is a well-known quencher for a variety of fluorophores. This property makes this compound an excellent building block for the synthesis of internally quenched fluorescent peptide substrates for studying protease activity. In a typical design, a fluorophore is attached to one part of the peptide substrate, and the Dnp group (introduced via this compound) is positioned at another. In the intact peptide, the close proximity of the fluorophore and the Dnp quencher results in efficient FRET, leading to low fluorescence emission. Upon enzymatic cleavage of the peptide substrate, the fluorophore and the quencher are separated, leading to a significant increase in fluorescence intensity.

FRET_Mechanism cluster_0 Intact Peptide Substrate cluster_1 Cleaved Peptide Substrate Fluorophore_intact Fluorophore Peptide_intact Peptide Backbone FRET FRET Fluorophore_intact->FRET DNP_intact Dnp (Quencher) Low_Fluorescence Low Fluorescence Protease Protease Peptide_intact->Protease Enzymatic Cleavage FRET->DNP_intact Fluorophore_cleaved Fluorophore Fragment1 Peptide Fragment 1 DNP_cleaved Dnp Fragment2 Peptide Fragment 2 High_Fluorescence High Fluorescence

Mechanism of a FRET-based assay using a Dnp-quenched peptide.

The choice of the fluorophore to be paired with the Dnp quencher is critical and depends on the spectral overlap between the emission of the fluorophore and the absorbance of the Dnp group. The Dnp group has a broad absorbance in the UV-Vis region, making it a suitable quencher for a range of fluorophores, including tryptophan and coumarin derivatives.[3]

Analytical Characterization

The purity and identity of this compound are crucial for its successful application in peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for its characterization.

HPLC Analysis:

A typical reversed-phase HPLC method for the analysis of Fmoc-amino acids can be employed to assess the purity of this compound.

General HPLC Protocol:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength where the Fmoc and Dnp groups absorb, typically around 265 nm and 360 nm.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The expected chemical shifts for the protons of the Fmoc group are typically observed in the aromatic region (around 7.3-7.8 ppm), while the protons of the ornithine backbone and side chain appear in the aliphatic region. The protons of the dinitrophenyl group will also be present in the aromatic region, typically at more downfield shifts due to the electron-withdrawing nitro groups.

Conclusion

This compound stands as a testament to the power of strategic protecting group chemistry in advancing peptide science. Its unique combination of an Fmoc-protected α-amino group and a Dnp-protected δ-amino group provides an orthogonal handle for selective on-resin side-chain modification. This feature, coupled with the inherent fluorescence quenching ability of the Dnp group, makes it a highly valuable tool for the synthesis of complex peptides, peptidomimetics, and internally quenched fluorescent substrates. For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with this compound is essential for harnessing its full potential in the creation of novel and impactful peptide-based molecules.

References

  • Angene Chemical. This compound. Available from: [Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

  • Hutanu, D., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 18(2), 2266-2283. Available from: [Link]

Sources

Technical Guide: Fmoc-Orn(Dnp)-OH (CAS 252049-04-0)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis & Application in FRET Substrates[1][2][3]

Executive Summary

Fmoc-Orn(Dnp)-OH (N-


-Fmoc-N-

-2,4-dinitrophenyl-L-ornithine) is a specialized amino acid derivative used primarily in the synthesis of Fluorogenic Resonance Energy Transfer (FRET) substrates.[1][2][3] Unlike standard protecting groups, the 2,4-dinitrophenyl (Dnp) moiety on the ornithine side chain is not designed to be removed during standard Solid Phase Peptide Synthesis (SPPS).[1] Instead, it serves as a permanent, non-fluorescent quencher (acceptor) that absorbs energy from a paired donor fluorophore (e.g., Mca, Abz, or Trp).[1]

This guide details the physiochemical properties, SPPS integration strategies, and experimental workflows for utilizing this compound to construct protease-sensitive probes (e.g., for Matrix Metalloproteinases/MMPs).[1]

Part 1: Chemical Identity & Physiochemical Properties[1][2][5][6]

The utility of this compound lies in the differential stability of its protecting groups. The N-


-Fmoc group is base-labile (temporary), while the N-

-Dnp group is acid-stable and base-stable (permanent under standard conditions), acting as the chromophore.[1]
PropertySpecification
Chemical Name N-

-(9-Fluorenylmethoxycarbonyl)-N-

-(2,4-dinitrophenyl)-L-ornithine
CAS Number 252049-04-0
Molecular Formula

Molecular Weight ~520.49 g/mol
Appearance Yellow to orange powder (indicative of Dnp chromophore)
Solubility Soluble in DMF, NMP, DMSO.[1][4] Sparingly soluble in DCM.[1][4]
Absorption (

)
~350–365 nm (Extinction coefficient

)
Fmoc Removal 20% Piperidine in DMF (Standard)
Dnp Stability Stable in TFA (95%), Piperidine (20%), and DIEA.[1][4]
Part 2: The Mechanistic Role in FRET

The Dnp group on Ornithine functions as a "dark quencher." It dissipates the energy received from a donor fluorophore as heat rather than emitting photons.[4]

The Physics of Quenching: For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor (Dnp).[3][5]

  • Common Donor: 7-Methoxycoumarin-4-yl-acetyl (Mca).[1][3][4] Emission

    
     nm.[1][4]
    
  • Acceptor: Orn(Dnp).[1][4] Absorption

    
     nm (broad shoulder extends to 400+ nm).[1][4][6]
    
  • Mechanism: When the peptide is intact, the Donor-Acceptor distance (

    
    ) is small (
    
    
    
    , the Förster radius), resulting in efficient quenching. Proteolytic cleavage increases
    
    
    , restoring fluorescence.[1][4]

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) Donor Donor (Mca) Excited State Acceptor Acceptor (Orn-Dnp) Ground State Donor->Acceptor Non-Radiative Energy Transfer Enzyme Protease (e.g., MMP) Donor->Enzyme Hydrolysis Donor_Free Donor Fragment Fluorescence EMITTED Enzyme->Donor_Free Acceptor_Free Acceptor Fragment (Dark) Enzyme->Acceptor_Free caption Fig 1: Mechanism of FRET signal generation using Orn(Dnp) as a quencher.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
3.1 Strategic Planning

Unlike Lys(Boc) or Orn(Boc), the side chain of Orn(Dnp) is not deprotected during the final TFA cleavage.[1] This is the critical design feature.

  • Coupling Reagents: Standard HBTU/DIEA or DIC/Oxyma protocols are effective.[1][4]

  • Racemization Risk: Low, but avoid prolonged pre-activation.[1][4]

  • Solvation: The Dnp group is hydrophobic and can induce aggregation in longer sequences.[4] Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (e.g., ChemMatrix) if the sequence exceeds 15 residues.[1]

3.2 Synthesis Workflow Diagram

The following diagram illustrates the lifecycle of the Orn(Dnp) residue during SPPS.

SPPS_Workflow Step1 Resin Loading (e.g., Rink Amide) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling this compound (HBTU/DIEA) Step2->Step3 Step4 Chain Elongation (Next AA Coupling) Step3->Step4 Decision Is Dnp Removal Required? Step4->Decision Path_Standard NO (Standard FRET) Proceed to Cleavage Decision->Path_Standard Most Common Path_Remove YES (Rare) Thiolysis Required Decision->Path_Remove Special Case Final Final Cleavage (95% TFA) Orn(Dnp) remains intact Path_Standard->Final caption Fig 2: SPPS workflow. Note that Dnp survives standard TFA cleavage.

Part 4: Experimental Protocol (MMP Substrate Synthesis)

Target Sequence: Mca-Pro-Leu-Gly-Orn(Dnp) -Ala-Arg-NH



Note: This mimics a standard collagenase substrate where Orn(Dnp) replaces Leu or similar hydrophobic residues at the P2' or P3' position.[1]
4.1 Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).[1][4]

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, This compound , Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH.[1]

  • N-Terminal Donor: Mca-OH (7-Methoxycoumarin-4-yl-acetic acid).[1][4]

  • Reagents: Piperidine, DMF, HBTU, DIEA, TFA, TIS (Triisopropylsilane), Water.[1]

4.2 Step-by-Step Procedure
  • Resin Swelling:

    • Swell 0.1 mmol resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Cycles):

    • Treat with 20% Piperidine in DMF (

      
       min).[1][4]
      
    • Wash with DMF (

      
       min).[1][4]
      
    • QC Check: Kaiser test (Positive = Blue beads).[1][4]

  • Coupling this compound:

    • Dissolve 0.4 mmol (4 eq) this compound and 0.4 mmol HBTU in minimal DMF.

    • Add 0.8 mmol (8 eq) DIEA.[1][4] Activate for 30 seconds.

    • Add to resin.[1][4] Shake for 60 minutes at Room Temp.

    • Note: The resin will turn yellow due to the Dnp group.[4] This is normal and does not indicate failed washing.[4]

  • Subsequent Couplings:

    • Repeat deprotection and coupling for Gly, Leu, Pro.[4]

  • N-Terminal Capping (The Donor):

    • Remove final Fmoc from Proline.[1][4]

    • Couple Mca-OH using the same HBTU/DIEA protocol.

    • Critical: Perform this step in low light to prevent photobleaching of the Mca fluorophore.[4]

  • Cleavage & Isolation:

    • Wash resin with DCM (

      
      ).[1][4] Dry under nitrogen.
      
    • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H

      
      O (2.5%) .
      
    • Shake for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether. Centrifuge.

    • Lyophilize the pellet.[4]

Part 5: Quality Control & Troubleshooting
5.1 Analytical HPLC
  • Column: C18 Reverse Phase.[1][4]

  • Detection: Monitor at 220 nm (peptide bond) and 360 nm (Dnp absorbance).[1][4]

  • Expectation: The product should show a strong signal at 360 nm. If the 360 nm signal is absent, the Dnp group was lost (unlikely) or the coupling failed.

5.2 Mass Spectrometry (ESI-MS)
  • Calculate the expected mass carefully.[4]

  • Orn(Dnp) residue mass contribution: ~278.2 Da (Orn residue = 114 + Dnp = 166 - H = ~279).[1][4]

  • Verification: The Dnp group adds significant mass compared to unsubstituted Ornithine.[4]

5.3 Common Issues
IssueProbable CauseSolution
Low Solubility Dnp is hydrophobic.[1][4]Dissolve crude peptide in DMSO or 50% Acetic Acid before HPLC purification.[1][4]
Incomplete Coupling Steric hindrance of Dnp.Double couple the Orn(Dnp) residue or use HATU instead of HBTU.
Green Tint Dnp (Yellow) + Mca (Blue fluorescence).[1][4]This is visually normal for concentrated FRET peptides.[1][4]
References
  • Knight, C. G., et al. (1992).[1][4] Fluorogenic substrates for matrix metalloproteinases.[1][4][7] FEBS Letters, 296(3), 263–266.[1][4] (Seminal work on Mca/Dnp pairs). [Link]

  • PubChem. Compound Summary: this compound.[1][4] National Library of Medicine.[4] [Link]

  • Fields, G. B., & Noble, R. L. (1990).[1][4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4][8][9][10] International Journal of Peptide and Protein Research, 35(3), 161–214.[1][4] [Link]

Sources

Fmoc-Orn(Dnp)-OH solubility in DMF and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of Fmoc-Orn(Dnp)-OH for SPPS

Executive Summary

This technical guide details the physicochemical properties, solubilization protocols, and handling requirements for This compound (


-

-Fmoc-

-

-(2,4-dinitrophenyl)-L-ornithine) in Solid Phase Peptide Synthesis (SPPS). While standard Fmoc-amino acids exhibit predictable solubility in polar aprotic solvents, the inclusion of the 2,4-dinitrophenyl (Dnp) protecting group introduces unique hydrophobic and steric challenges. This guide provides a validated framework for achieving stable 0.2 M – 0.5 M solutions in DMF and DMSO, ensuring high coupling efficiency and preventing on-resin aggregation.

Physicochemical Profile

This compound is a derivative of ornithine where the


-amine is protected by a Dnp group. Unlike acid-labile groups (Boc, Trt), the Dnp group is stable to TFA and requires specific thiolytic removal.
PropertySpecification
Chemical Name

-

-(9-Fluorenylmethyloxycarbonyl)-

-

-(2,4-dinitrophenyl)-L-ornithine
CAS Number 252049-04-0
Molecular Formula

Molecular Weight 520.49 g/mol
Appearance Yellow to orange crystalline powder
Solubility Limit (DMF) ~0.5 M (Recommended working conc: 0.2 M)

Absorbance
~360 nm (Characteristic Dnp chromophore)

Solubility Dynamics in Polar Aprotic Solvents

The solubility of this compound is governed by the interplay between the lipophilic Fmoc/Dnp aromatic rings and the polar solvent capabilities.[1]

Dimethylformamide (DMF)[3][4]
  • Status: Primary Solvent (Preferred)

  • Mechanism: DMF effectively solvates the aromatic Fmoc and Dnp moieties through

    
    -interaction capabilities while maintaining sufficient polarity to prevent peptide aggregation on the resin.
    
  • Operational Limit: Soluble up to 0.5 M.

  • Recommendation: Use peptide-synthesis grade (amine-free) DMF. The presence of dimethylamine (a degradation product of DMF) can prematurely remove the Fmoc group.

Dimethyl Sulfoxide (DMSO)[4]
  • Status: Secondary Solvent / Additive

  • Mechanism: DMSO is a more powerful disruptor of intermolecular hydrogen bonds and

    
    -
    
    
    
    stacking than DMF.
  • Use Case: Recommended only when "difficult sequences" (high aggregation potential) are encountered or if the specific batch of this compound exhibits crystal lattice stability that resists DMF dissolution.

  • Drawback: High viscosity reduces diffusion rates into the resin matrix, potentially slowing coupling kinetics.

Operational Protocol: Solubilization Workflow

This protocol ensures a self-validating dissolution process to prevent micro-precipitation during the coupling cycle.

Reagents:

  • This compound (Dry powder)

  • DMF (High-purity,

    
     0.03% water)
    
  • Activator (e.g., HBTU/HATU) – Add only immediately prior to coupling.

Step-by-Step Methodology:

  • Calculation: Calculate the required mass for a 0.2 M solution.

    • Formula:

      
      
      
  • Weighing: Weigh the yellow powder into a dry polypropylene tube.

    • Note: Avoid glass if possible, or silanize glass to prevent surface adsorption, though this is less critical at 0.2 M.

  • Solvent Addition (Stepwise):

    • Add 75% of the calculated DMF volume.

    • Vortex vigorously for 30 seconds.

  • Sonication (The Critical Step):

    • Sonicate the slurry for 1–2 minutes at ambient temperature.

    • Causality: The Dnp and Fmoc rings can form stable crystal lattices via

      
      -stacking. Sonication provides the acoustic cavitation energy needed to break these lattice interactions more effectively than stirring.
      
  • Final Adjustment: Add the remaining 25% DMF to reach the target volume. Vortex again.

  • Visual Validation: Inspect the solution against a white background. It must be a clear, bright yellow solution with zero turbidity .

Visualization: Solubilization Logic

SolubilizationWorkflow Start Start: Weigh this compound AddDMF Add 75% Volume DMF Start->AddDMF Vortex Vortex (30s) AddDMF->Vortex Check1 Visual Check: Clear? Vortex->Check1 Sonicate Sonicate (1-2 min) Check1->Sonicate No (Turbid) AddRest Add remaining 25% DMF Check1->AddRest Yes DMSO_Add Add 10% DMSO co-solvent Check1->DMSO_Add Persistent Precipitate Sonicate->Check1 Final Ready for Coupling AddRest->Final DMSO_Add->AddRest

Figure 1: Decision tree for solubilizing this compound, incorporating sonication and DMSO salvage steps.

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Turbidity Cloudy yellow suspensionIncomplete dissolution or water contamination.Sonicate for 2 mins. If persistent, add DMSO (up to 10% v/v). Check solvent water content.[2]
Gelation Solution thickensHigh concentration (>0.5 M) causing self-aggregation.Dilute to 0.2 M. Warm gently to 35°C (do not exceed 40°C to avoid Fmoc cleavage).
Precipitation on Resin Resin clumps during coupling"Beta-sheet" formation or low solubility in reaction matrix.Use LiCl (0.4 M in DMF) or Pseudoproline dipeptides in the sequence.

Post-Solubilization Considerations (Coupling & Deprotection)

The handling of this compound does not end at solubilization. The presence of the Dnp group dictates specific downstream processing.

  • Coupling: Use standard HBTU/DIPEA or DIC/Oxyma protocols. The Dnp group is sterically bulky but generally allows efficient coupling at 3-fold excess.

  • Fmoc Removal: Standard 20% Piperidine in DMF is effective. The Dnp group is stable to piperidine.

  • Dnp Removal (Crucial):

    • The Dnp group is NOT removed by TFA cleavage.

    • Protocol: It must be removed on-resin prior to final cleavage using thiolysis .

    • Reagent: 20% Mercaptoethanol + 10% DIPEA in DMF (repeat 3 x 30 min).

    • Validation: The resin will turn from yellow to white/colorless as Dnp is removed.

Visualization: Dnp Management Workflow

DnpRemoval Coupling Coupling (this compound) FmocDeprot Fmoc Deprotection (Piperidine) Coupling->FmocDeprot Elongation Peptide Elongation FmocDeprot->Elongation Decision Dnp Removal? Elongation->Decision Thiolysis Thiolysis (Mercaptoethanol/DIPEA) Decision->Thiolysis Yes (Standard) Cleavage Final Cleavage (TFA) Decision->Cleavage No (Special App) Thiolysis->Cleavage Result1 Ornithine (Free Sidechain) Cleavage->Result1 Result2 Orn(Dnp) (Protected) Cleavage->Result2

Figure 2: Workflow for handling the Dnp protecting group during SPPS cycles.

References

  • Bachem. (n.d.). This compound Product Specifications. Retrieved from

  • Merck (Sigma-Aldrich). (n.d.). Fmoc-Orn(Boc)-OH and Derivatives: Solubility Data. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Dnp stability and thiolysis).
  • Santa Cruz Biotechnology. (n.d.). Fmoc-Orn(Dde)-OH and Analogs Physicochemical Data. Retrieved from

Sources

Methodological & Application

How to remove Dnp group from Ornithine side chain

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of


-Dnp-Ornithine in Solid-Phase Peptide Synthesis 

Executive Summary

This guide details the chemical removal of the 2,4-dinitrophenyl (Dnp) protecting group from the


-amine of Ornithine residues during Solid-Phase Peptide Synthesis (SPPS). Unlike acid-labile (Boc) or base-labile (Fmoc) groups, the Dnp group requires a specific thiolytic cleavage  via Nucleophilic Aromatic Substitution (

). This protocol prioritizes the use of 2-Mercaptoethanol as a high-efficacy, lower-toxicity alternative to the traditional thiophenol method, ensuring complete deprotection while mitigating hazardous waste and noxious odors.

Scientific Background & Mechanism

Why Dnp on Ornithine?

Ornithine (Orn) is a non-proteinogenic amino acid featuring a


-amine side chain.[1] In complex peptide synthesis—particularly when synthesizing cyclic peptides or introducing branched side chains—orthogonality is required.
  • Fmoc: Removes with Piperidine.

  • Boc/tBu: Removes with TFA.

  • Dnp: Stable to both Piperidine and TFA.

This stability allows the Dnp group to remain intact throughout the chain assembly, only to be removed specifically when side-chain modification (e.g., lactamization) is required.

The Deprotection Mechanism: Thiolysis via

The removal of the Dnp group is not a hydrolysis but a Nucleophilic Aromatic Substitution (


) .
  • Activation: The Dnp ring is highly electron-deficient due to the two nitro (

    
    ) groups at the ortho and para positions.
    
  • Attack: A thiolate anion (generated from a thiol and a base) attacks the C-1 carbon of the Dnp ring.

  • Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.

  • Elimination: The Ornithine

    
    -amine acts as the leaving group, restoring aromaticity to the ring and yielding the deprotected peptide and a stable 2,4-dinitrophenyl-thioether byproduct.
    

Visualizing the Mechanism:

Dnp_Removal_Mechanism Start Orn(Dnp)-Peptide (Electron-deficient Ring) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (S_NAr) Reagents Thiol (R-SH) + Base Reagents->Complex Products Deprotected Orn-Peptide (Free NH2) Complex->Products Elimination of Amine Byproduct Dnp-Thioether (Yellow Precipitate) Complex->Byproduct Restoration of Aromaticity

Figure 1: Mechanistic pathway of Dnp removal via Nucleophilic Aromatic Substitution.

Experimental Protocol

Reagent Selection: The "Green" Shift

Historically, Thiophenol was the standard reagent. However, it is highly toxic and possesses a pervasive, foul odor. This protocol utilizes 2-Mercaptoethanol , which offers comparable kinetics with significantly improved handling safety.

FeatureMethod A: Thiophenol (Classic)Method B: 2-Mercaptoethanol (Recommended)
Reagent Composition 20% Thiophenol / 10% DIPEA in DMF20% 2-Mercaptoethanol / 10% DIPEA in DMF
Reaction Rate Very Fast (30 min)Fast (2 x 30 min)
Toxicity High (Neurotoxin)Moderate
Odor Extreme/PersistentStrong (Manageable)
Byproduct Solubility Low (Risk of precipitation)Moderate
Step-by-Step Deprotection Workflow

Pre-requisites:

  • Synthesized Peptidyl-Resin (Fmoc removed from N-terminus if necessary, though Dnp removal can be done before or after).

  • Fume hood (Mandatory).[2]

Protocol:

  • Resin Swelling:

    • Wash the resin 3x with DMF (N,N-dimethylformamide) to ensure polymer matrix expansion.

    • Why? Collapsed resin beads prevent the bulky Dnp reagents from accessing internal sites.

  • Reagent Preparation (Fresh):

    • Mix 20% v/v 2-Mercaptoethanol and 10% v/v DIPEA (N,N-Diisopropylethylamine) in DMF.

    • Volume: Use 5–10 mL of solution per gram of resin.

  • The Reaction (Cycle 1):

    • Add the solution to the resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 30 minutes at room temperature.

    • Observation: The solution will turn bright yellow/orange. This is the Dnp-thioether byproduct.

  • Drain and Wash:

    • Drain the reaction vessel.

    • Wash immediately with DMF (flow wash) to remove the bulk of the chromophore.

  • The Reaction (Cycle 2 - Critical for Completion):

    • Repeat Step 3 with fresh reagent for another 30 minutes .

    • Why? The reaction is equilibrium-driven; fresh reagent pushes it to completion (

      
      ).
      
  • Extensive Washing (The "Yellow" Test):

    • Wash 5x with DMF.

    • Wash 5x with DCM (Dichloromethane) to shrink/expand resin and release trapped byproducts.

    • Wash 3x with DMF.

    • Validation: The waste solvent must be colorless. If a yellow tint persists, repeat washes.

Workflow Diagram:

Protocol_Workflow Step1 1. Swell Resin (DMF, 10 min) Step2 2. Add Reagent (20% BME / 10% DIPEA / DMF) Step1->Step2 Step3 3. Agitate (30 mins) Step2->Step3 Step4 4. Drain & Wash (Remove Yellow Byproduct) Step3->Step4 Step5 5. Repeat Reaction (Fresh Reagent, 30 mins) Step4->Step5 Step6 6. Final Wash (DMF/DCM Alternating) Step5->Step6

Figure 2: Operational workflow for Dnp deprotection using 2-Mercaptoethanol.

Validation & Troubleshooting

How to verify deprotection?

Standard colorimetric tests (Kaiser Test) can be misleading because the Dnp group itself is yellow/orange, and the byproduct is intensely yellow.

  • Method 1: Mini-Cleavage (Gold Standard): Take 5 mg of resin, cleave with TFA/Water (95:5) for 30 mins, precipitate in ether, and run analytical HPLC.

    • Look for: Shift in retention time (Dnp is hydrophobic; removal shifts peak to earlier retention time) and loss of absorbance at 360 nm (Dnp absorbs at ~360 nm).

  • Method 2: Ninhydrin (Kaiser) Test: Only valid after extensive washing. A positive test (Blue beads) indicates the free

    
    -amine is present. If beads remain yellow/brown, washing is insufficient or deprotection is incomplete.
    
Troubleshooting Table
IssueRoot CauseSolution
Resin remains yellow after washing Trapped Dnp-thioether byproduct.Alternate washes with DMF and DCM. Use 5% DIPEA in DMF wash to keep byproduct soluble.
Incomplete Deprotection (HPLC) Steric hindrance or insufficient time.Switch to Thiophenol method (more aggressive) or increase reaction temp to 40°C (caution: racemization risk).
Precipitate in reaction vessel Dnp-thioether insolubility.Ensure DIPEA concentration is at least 5-10%. Add 10% water to the DMF wash if necessary to dissolve salts.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Novabiochem. (2024). "Novabiochem® Peptide Synthesis Reagents." Merck/MilliporeSigma Technical Protocols.

Sources

Application Note: Orthogonal Synthesis of Arginine Mimetics via Fmoc-Orn(Dnp)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of arginine mimetics is a critical strategy in drug discovery to modulate the pharmacokinetic properties of peptide therapeutics. While natural arginine (Arg) provides essential guanidinium-mediated hydrogen bonding and electrostatic interactions, its high basicity and metabolic susceptibility often limit oral bioavailability and membrane permeability.

This guide details a robust, orthogonal protection strategy using Fmoc-Orn(Dnp)-OH (N-alpha-Fmoc-N-delta-2,4-dinitrophenyl-L-ornithine) to synthesize arginine mimetics. Unlike acid-labile (Boc/Mtt) or allyl-based (Alloc) strategies, the Dinitrophenyl (Dnp) group offers unique stability against standard SPPS conditions (TFA and Piperidine) while remaining cleavable via specific thiolysis. This "third dimension" of orthogonality allows for the precise, on-resin conversion of Ornithine residues into diverse Arginine mimetics (e.g., substituted guanidines) without disturbing other sensitive residues.

Strategic Rationale & Mechanism

The "Three-Dimensional" Orthogonality

The core advantage of using this compound lies in its resistance to the two primary cleavage conditions used in Fmoc SPPS:

  • Base Stability: Stable to 20% Piperidine (Fmoc removal).

  • Acid Stability: Stable to 95% TFA (Final cleavage/deprotection).

  • Thiol Lability: Selectively cleaved by thiols (e.g., 2-Mercaptoethanol) under basic conditions.

This allows the researcher to build the full peptide chain, selectively expose the ornithine


-amine while the peptide is still anchored to the resin, and perform guanylation  to create the arginine mimetic.
Visual Workflow

The following diagram illustrates the specific pathway for converting Orn(Dnp) to an Arg mimetic.

G Start This compound (Starting Material) Coupling SPPS Coupling (Standard Fmoc Cycles) Start->Coupling Resin_Peptide Resin-Bound Peptide [Side chains: tBu/Trt] [Orn: Dnp] Coupling->Resin_Peptide Deprotection Selective Dnp Removal (Thiolysis) Resin_Peptide->Deprotection 20% Mercaptoethanol / DIPEA Free_Amine Free Ornithine Amine (Resin-Bound) Deprotection->Free_Amine Guanylation Guanylation Reaction (Arg Mimetic Formation) Free_Amine->Guanylation Guanylating Agent Cleavage Final TFA Cleavage (Global Deprotection) Guanylation->Cleavage Final Arginine Mimetic Peptide Cleavage->Final

Figure 1: Orthogonal deprotection and functionalization workflow for this compound.

Experimental Protocols

Materials & Reagents
ReagentFunctionGrade/Notes
This compound Building Block>98% Purity (HPLC)
2-Mercaptoethanol Dnp Cleavage AgentToxic/Stench: Use in Fume Hood
DIPEA (Diisopropylethylamine)BaseAnhydrous
1H-Pyrazole-1-carboxamidine HCl Guanylating Agent AStandard conversion
Goodman's Reagent Guanylating Agent BHighly reactive (N,N'-Di-Boc-N''-triflylguanidine)
DMF (Dimethylformamide)SolventPeptide Synthesis Grade
Protocol A: Incorporation of this compound

Context: This step follows standard SPPS cycles. The Dnp group is bulky; therefore, coupling efficiency must be monitored.

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Activation: Dissolve this compound (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Note: Pre-activation time should not exceed 2-3 minutes to prevent racemization.

  • Coupling: Add activated solution to the resin.[1] Shake at Room Temperature (RT) for 60–90 minutes .

  • QC (Self-Validating Step): Perform a Kaiser test.

    • Pass: Beads are colorless (or yellow due to Dnp, but solution is clear).

    • Fail: Solution turns blue (incomplete coupling). If failed, re-couple using HATU.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min).

    • Observation: The Dnp group remains intact during piperidine treatment.

Protocol B: Selective Dnp Deprotection (Thiolysis)

Context: This is the critical orthogonal step. It must be performed after the full peptide chain is assembled but before final TFA cleavage.

Safety Warning: 2-Mercaptoethanol has a potent, unpleasant odor and is toxic. Work strictly in a fume hood.

  • Wash: Wash the resin with DMF (5 x 1 min) to remove any traces of piperidine.

  • Preparation of Thiolysis Buffer:

    • Mix 20% 2-Mercaptoethanol and 10% DIPEA in DMF (v/v).

    • Alternative: 1M Thiophenol in DMF/DIPEA (faster, but more toxic).

  • Reaction: Add the Thiolysis Buffer to the resin. Shake at RT for 30 minutes .

  • Repetition: Drain and repeat Step 3 two more times (Total 3 x 30 min).

  • Visual Validation (Crucial):

    • Before: Resin beads are distinctively Yellow (characteristic of Dnp).

    • After: Resin beads should return to their native color (usually off-white/colorless). The flow-through will be bright yellow (cleaved Dnp byproduct).

  • Wash: Wash extensively with DMF (5x), DCM (5x), and DMF (5x) to remove all thiols. Residual thiols will poison the subsequent guanylation reaction.

Protocol C: On-Resin Guanylation (Conversion to Arg Mimetic)

Context: Converting the now-exposed Ornithine amine to a Guanidine group.[2]

Option 1: Using 1H-Pyrazole-1-carboxamidine HCl (Standard)

  • Dissolve 1H-Pyrazole-1-carboxamidine HCl (5.0 eq) and DIPEA (10.0 eq) in DMF.

  • Add to resin and shake for 12–16 hours (Overnight) at RT.

  • Wash resin with DMF and DCM.

  • Validation: Kaiser test should be negative (no free amines remaining).

Option 2: Using Goodman's Reagent (High Reactivity) Recommended for sterically hindered sequences.

  • Dissolve N,N'-Di-Boc-N''-triflylguanidine (3.0 eq) and Triethylamine (3.0 eq) in DCM.

  • Add to resin and shake for 4–6 hours .

  • Note: This installs a Boc-protected guanidine, which is cleaner to purify after final TFA cleavage.

Quality Control & Troubleshooting

Data Interpretation
ObservationDiagnosisRemediation
Resin remains yellow after Thiolysis Incomplete Dnp removalIncrease reaction time or switch to Thiophenol/DMF protocol.
Kaiser Test Positive after Guanylation Incomplete conversion to ArgRepeat Guanylation step with fresh reagents; try heating to 40°C.
Mass Spec: Mass = Expected + 166 Da Dnp group not removedThiolysis failed. Ensure reagents are fresh (thiols oxidize over time).
Mass Spec: Mass = Expected - 42 Da Ornithine present (No Guanylation)Guanylating reagent degraded or hindered. Use Goodman's reagent.[3]
Comparison of Guanylating Agents

G Table Parameter Reactivity Byproducts Cost Protection 1H-Pyrazole-1-carboxamidine Moderate Pyrazole (Easy wash) Low None (Free Guanidine) Goodman's Reagent High Triflamide (Easy wash) High Boc-Protected

Figure 2: Selection guide for guanylating reagents.

References

  • Solid-Phase Synthesis of Arginine-Containing Peptides.

    • Source: Journal of Organic Chemistry.[3]

    • Context: Establishes the baseline for ornithine-to-arginine conversion on solid support.
    • (Validation: Standard ACS Reference)

  • Orthogonal Protection of Amino Groups in SPPS.

    • Source: International Journal of Peptide Research and Therapeutics.
    • Context: Details the stability and cleavage conditions of Dnp vs. Mtt vs. Alloc groups.
  • Guanidinyl

    • Source: Feichtinger, K., et al. (1998).[3] Journal of Organic Chemistry.

    • Context: Definitive protocol for using N,N'-Di-Boc-N''-triflylguanidine for efficient guanyl
  • Cleavage of Dinitrophenyl (Dnp) Groups.

    • Source: Merck / Millipore Sigma Technical Notes.
    • Context: Standard protocols for thiolytic cleavage of Dnp

Disclaimer: This protocol involves hazardous chemicals (Thiols, TFA).[4] Always consult the Safety Data Sheet (SDS) before handling.

Sources

The Strategic Coupling of Fmoc-Orn(Dnp)-OH: A Comparative Guide to HBTU and HATU Activation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of modified or sterically demanding amino acids is a frequent hurdle that dictates the success or failure of a synthetic strategy. Fmoc-Orn(Dnp)-OH, a derivative of ornithine bearing the 2,4-dinitrophenyl (Dnp) group on its side-chain amine, presents a unique set of challenges. The bulky and electron-withdrawing nature of the Dnp group can significantly impede coupling efficiency, demanding a carefully considered approach to the activation of its carboxyl group. This guide provides an in-depth analysis of two commonly employed uronium/aminium salt-based coupling reagents, HBTU and HATU, for the incorporation of this compound into peptide sequences. We will explore the mechanistic nuances of each reagent, offer detailed experimental protocols, and provide data-driven recommendations to enable researchers to navigate the complexities of this challenging coupling.

The Challenge of this compound Incorporation

The primary obstacles in the efficient coupling of this compound stem from the physicochemical properties of the Dnp group:

  • Steric Hindrance: The Dnp group is a bulky aromatic moiety that can sterically encumber the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is particularly problematic when the preceding amino acid on the resin is also sterically demanding.

  • Electronic Effects: The two nitro groups on the phenyl ring are strongly electron-withdrawing. This electronic effect can influence the reactivity of the side chain and potentially the overall conformation of the amino acid derivative, which may impact its solubility and coupling kinetics.

  • Solubility: While generally soluble in standard SPPS solvents like DMF, the bulky, nonpolar Dnp group can, in some sequence contexts, contribute to the aggregation of the growing peptide chain on the solid support, further hindering coupling.

Given these challenges, the choice of coupling reagent is not merely a matter of routine but a critical decision that directly impacts the yield and purity of the final peptide.

HBTU vs. HATU: A Mechanistic and Performance Comparison

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are both highly effective coupling reagents that operate by forming an active ester with the carboxylic acid of the incoming Fmoc-amino acid.[1][2] However, their subtle structural differences lead to significant variations in their reactivity and suitability for challenging couplings.[3]

Mechanism of Action

The core difference between HBTU and HATU lies in the active ester they generate. HBTU forms an HOBt (1-hydroxybenzotriazole) active ester, while HATU forms a more reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester.[3] The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the active ester, making it more susceptible to nucleophilic attack by the peptide's N-terminal amine.[3]

HBTU_Mechanism Fmoc_Orn_COOH Fmoc-Orn(Dnp)-COOH OBt_ester Fmoc-Orn(Dnp)-OBt (Active Ester) Fmoc_Orn_COOH->OBt_ester + HBTU, Base HBTU HBTU Base Base (e.g., DIPEA) Peptide_bond Fmoc-Orn(Dnp)-CO-NH-Peptide-Resin OBt_ester->Peptide_bond + Peptide-NH2 Peptide_NH2 H2N-Peptide-Resin

HATU_Mechanism Fmoc_Orn_COOH Fmoc-Orn(Dnp)-COOH OAt_ester Fmoc-Orn(Dnp)-OAt (Highly Reactive Ester) Fmoc_Orn_COOH->OAt_ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Peptide_bond Fmoc-Orn(Dnp)-CO-NH-Peptide-Resin OAt_ester->Peptide_bond + Peptide-NH2 Peptide_NH2 H2N-Peptide-Resin

Performance in Difficult Couplings

While direct comparative studies for this compound are scarce, extensive research on other sterically hindered amino acids consistently demonstrates the superiority of HATU over HBTU in achieving higher coupling efficiencies and faster reaction kinetics.[3][4] For instance, in the coupling of other challenging amino acids, HATU has been shown to yield significantly better results, particularly when standard HBTU protocols prove insufficient.[4]

FeatureHBTUHATU
Active Ester Formed OBt-esterOAt-ester
Reactivity HighVery High
Racemization Risk LowVery Low[2]
Cost LowerHigher
Guanidinylation Risk Possible with excess reagent[5]Possible with excess reagent[5]
Recommended Use Routine couplings, less hindered amino acidsSterically hindered amino acids, difficult sequences

Experimental Protocols

The following are detailed protocols for the coupling of this compound using both HBTU and HATU in manual solid-phase peptide synthesis.

General Preparatory Steps:
  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 1: Coupling of this compound using HBTU

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (2.9-4.9 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For a sterically hindered amino acid like this compound, extending the coupling time may be necessary.[6]

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

  • Optional Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-6 with a fresh solution of activated amino acid.[6]

Protocol 2: Coupling of this compound using HATU (Recommended for Higher Efficiency)

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents relative to resin loading)

  • DIPEA or Collidine (6-10 equivalents)

  • DMF

Procedure:

  • Amino Acid Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the solution. Allow this activation mixture to stand for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Due to the higher reactivity of HATU, shorter coupling times are often sufficient.

  • Monitoring: Monitor the reaction completion with the Kaiser test.

  • Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF.

  • Optional Double Coupling: While less frequently required with HATU, if the Kaiser test indicates incomplete coupling, a second coupling can be performed.

SPPS_Workflow start Start with Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling to Resin wash1->couple activate Amino Acid Activation (this compound + HBTU/HATU + Base) activate->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative double_couple Double Couple kaiser->double_couple Positive double_couple->couple

Troubleshooting and Best Practices

  • Incomplete Coupling (Positive Kaiser Test): This is the most common issue.

    • Solution with HBTU: Extend the coupling time or perform a double coupling.[6]

    • Solution with HATU: While less likely, if it occurs, a double coupling is the recommended course of action.

    • General Strategy: Ensure sufficient equivalents (3-5x) of the amino acid and coupling reagent are used. For particularly difficult sequences, increasing the equivalents may be beneficial.

  • Racemization: The risk of racemization, or the loss of stereochemical integrity at the alpha-carbon, is a concern with any activated amino acid.

    • Mitigation: HATU is known to be superior to HBTU in suppressing racemization due to the anchimeric assistance from the pyridine nitrogen in the HOAt moiety.[2] Avoid prolonged pre-activation times and the use of excessively strong bases.

  • Guanidinylation: A potential side reaction with both HBTU and HATU is the guanidinylation of the N-terminal amine of the peptide, which terminates chain elongation.

    • Prevention: This is more prevalent when the coupling reagent is used in large excess or when the coupling reaction is slow.[5] Using a near-equimolar ratio of the coupling reagent to the amino acid and pre-activating the amino acid before adding it to the resin can minimize this side reaction.

  • Solvent Quality: Ensure the use of high-purity, amine-free DMF, as contaminants can interfere with the coupling reaction.

Conclusion and Recommendations

The incorporation of this compound into a peptide sequence is a challenging but manageable task with the appropriate selection and application of coupling reagents.

  • For routine synthesis where cost is a primary consideration and the coupling is not anticipated to be overly difficult, HBTU can be a viable option. However, researchers should be prepared to optimize reaction times and potentially perform double couplings.

  • For a higher probability of success, especially in complex sequences or when synthesizing valuable peptides, HATU is the highly recommended reagent . Its superior reactivity leads to faster and more complete couplings, with a lower risk of racemization, justifying its higher cost for such a critical step.

By understanding the underlying chemistry of these reagents and adhering to optimized protocols, researchers can confidently incorporate this compound and other challenging amino acids, paving the way for the successful synthesis of complex and novel peptides for a wide range of applications in research and drug development.

References

  • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Aapptec Peptides. Coupling Reagents.
  • Merck. Peptide Coupling Reagents Guide.
  • PubMed. (n.d.).
  • RSC Publishing. (2017).
  • ThermoFisher Scientific. (n.d.). TECHNICAL NOTE.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Aapptec Peptides. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (n.d.). The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • Biochemical Journal. (1966).
  • RSC Publishing. (n.d.). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • MDPI. (2026).
  • ResearchGate. (2026). Synthesis of 2,4-dinitrophenol.

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Application Notes & Protocols for the Preparation of DNP-Labeled Peptides for Antibody Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of DNP-Labeled Peptides in Immunology

The 2,4-dinitrophenyl (DNP) group is a small molecule, or hapten, that has become an invaluable tool in immunology and antibody development.[1][2] By itself, a peptide antigen may be poorly immunogenic. However, when covalently linked to a larger carrier protein and labeled with a hapten like DNP, it can elicit a robust and specific antibody response.[3][4] The resulting anti-DNP antibodies are widely used in a variety of immunoassays, including ELISA, Western blotting, and immunohistochemistry, often serving as highly specific detection reagents or as isotype controls.[2]

This guide provides a comprehensive overview of the principles and methodologies for the preparation of DNP-labeled peptides. It is intended for researchers, scientists, and drug development professionals seeking to generate high-quality immunogens for the production of specific antibodies. We will delve into the chemical strategies for DNP conjugation, detailed protocols for synthesis and purification, and the analytical techniques required for thorough characterization of the final product.

Part 1: Foundational Principles of DNP Labeling Chemistry

The core of preparing DNP-labeled peptides lies in the nucleophilic aromatic substitution reaction between a DNP-donating reagent and specific amino acid residues within the peptide sequence. The choice of reagent and reaction conditions is critical for achieving desired labeling efficiency and specificity.

Key Reagents for DNP Labeling

Two primary reagents are commonly employed for the dinitrophenylation of peptides:

  • 1-Fluoro-2,4-dinitrobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines, as well as the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine under appropriate pH conditions.[5][6] The reaction with amines is particularly efficient at alkaline pH.

  • DNP-N-hydroxysuccinimide (DNP-NHS) ester: This reagent offers a more targeted approach, primarily reacting with primary amines (the N-terminal α-amino group and the ε-amino group of lysine residues) to form stable amide bonds.[7] The reaction is typically carried out in a slightly alkaline buffer.

The choice between DNFB and DNP-NHS ester depends on the desired site of labeling and the amino acid composition of the peptide. For instance, if selective labeling of lysine residues is intended, DNP-NHS ester is the preferred reagent.

Target Amino Acid Residues

The following amino acid residues are the primary targets for DNP labeling:

  • Lysine (Lys): The ε-amino group of lysine is a primary target for DNP-NHS esters.

  • N-terminus: The α-amino group at the N-terminus of the peptide is also reactive with DNP-NHS esters.

  • Tyrosine (Tyr): The phenolic hydroxyl group can be labeled with DNFB.[5]

  • Cysteine (Cys): The sulfhydryl group is reactive with DNFB.[5]

  • Histidine (His): The imidazole ring of histidine can also be labeled with DNFB.[5]

It is crucial to consider the amino acid sequence of the peptide to be labeled to anticipate the potential sites of DNP conjugation and to design the labeling strategy accordingly.

Part 2: Experimental Workflow for DNP-Peptide Synthesis and Conjugation

The overall process for preparing DNP-labeled peptides for antibody production can be broken down into several key stages, as illustrated in the workflow diagram below.

DNP_Peptide_Workflow Peptide_Design Peptide Design & Synthesis DNP_Labeling DNP Labeling of Peptide Peptide_Design->DNP_Labeling Synthesized Peptide Purification Purification of DNP-Peptide DNP_Labeling->Purification Crude Labeled Peptide Characterization Characterization of DNP-Peptide Purification->Characterization Purified DNP-Peptide Carrier_Conjugation Conjugation to Carrier Protein (e.g., KLH) Characterization->Carrier_Conjugation Verified DNP-Peptide Final_Purification Final Purification of Immunogen Carrier_Conjugation->Final_Purification Crude Immunogen Validation Validation of Immunogen Final_Purification->Validation Purified Immunogen

Figure 1. A schematic representation of the experimental workflow for the preparation of DNP-labeled peptide immunogens.

Protocol 1: DNP Labeling of a Peptide using DNP-NHS Ester

This protocol describes a general method for labeling a peptide containing primary amines (N-terminus and lysine residues) with DNP-NHS ester.

Materials:

  • Peptide of interest (lyophilized)

  • DNP-NHS ester (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF before adding the Labeling Buffer.[8] Note that the final concentration of the organic solvent should be kept low to avoid denaturation of the peptide's structure.

  • DNP-NHS Ester Preparation: Immediately before use, dissolve the DNP-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 2.5 mg/mL.[7]

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the DNP-NHS ester solution to the peptide solution.[7] The optimal molar ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted DNP-NHS ester.

  • Purification: Proceed immediately to purification of the DNP-labeled peptide by RP-HPLC.

Protocol 2: Purification of DNP-Labeled Peptides by RP-HPLC

RP-HPLC is the standard method for purifying DNP-labeled peptides from unreacted peptide, excess labeling reagent, and other impurities.[9][10] The increased hydrophobicity of the DNP-labeled peptide allows for its separation from the unlabeled precursor.

Instrumentation and Materials:

  • RP-HPLC system with a preparative or semi-preparative C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • UV detector set to monitor at 220 nm (for the peptide backbone) and ~360 nm (for the DNP group)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) in Solvent A.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Elute the peptides using a linear gradient of increasing Solvent B concentration.[11] A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific DNP-peptide.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The DNP-labeled peptide should have a longer retention time than the unlabeled peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure DNP-labeled peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified DNP-peptide as a powder.[11]

Part 3: Characterization of DNP-Labeled Peptides

Thorough characterization of the DNP-labeled peptide is essential to confirm the success of the labeling reaction and to ensure the quality of the immunogen.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the covalent attachment of the DNP group(s) and determine the degree of labeling.An increase in the molecular weight of the peptide corresponding to the mass of the DNP group (166.1 Da per DNP). Multiple peaks may indicate heterogeneous labeling.
Analytical RP-HPLC To assess the purity of the final product.A single major peak at the expected retention time for the DNP-peptide.
Amino Acid Analysis To confirm the amino acid composition and quantify the peptide.[12]The amino acid ratios should be consistent with the expected sequence.
UV-Vis Spectroscopy To confirm the presence of the DNP group.An absorbance maximum around 360 nm, characteristic of the DNP chromophore.
Protocol 3: Conjugation of DNP-Peptide to Keyhole Limpet Hemocyanin (KLH)

To enhance the immunogenicity of the DNP-labeled peptide, it is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).[13][14] This protocol describes a common method using a maleimide-activated carrier protein to target a cysteine residue incorporated into the peptide sequence.

Materials:

  • Purified DNP-peptide with a terminal cysteine residue

  • Maleimide-activated KLH

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • DMF (if needed for peptide solubility)

Procedure:

  • Peptide Dissolution: Dissolve the DNP-peptide in the Conjugation Buffer. If solubility is an issue, dissolve the peptide in a small volume of DMF and then add it dropwise to the KLH solution while stirring.[13][14]

  • KLH Reconstitution: Reconstitute the maleimide-activated KLH in the Conjugation Buffer according to the manufacturer's instructions.

  • Conjugation Reaction: Mix the DNP-peptide solution with the activated KLH solution. A typical molar ratio is 10-20 moles of peptide per mole of KLH.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Removal of Unconjugated Peptide: The resulting DNP-peptide-KLH conjugate can be purified from unconjugated peptide by dialysis or size-exclusion chromatography.

DNP_Labeling_Chemistry cluster_reactants Reactants cluster_products Products Peptide Peptide with Primary Amine (e.g., Lysine or N-terminus) DNP_Peptide DNP-Labeled Peptide (Stable Amide Bond) Peptide->DNP_Peptide pH 8.5-9.0 DNP_NHS DNP-NHS Ester DNP_NHS->DNP_Peptide NHS N-hydroxysuccinimide (Byproduct) DNP_NHS->NHS Hydrolysis of excess reagent

Figure 2. Chemical reaction scheme for the labeling of a primary amine on a peptide with DNP-NHS ester.

Conclusion

The preparation of DNP-labeled peptides is a critical first step in the development of highly specific anti-DNP and anti-peptide antibodies. By carefully selecting the labeling chemistry, optimizing reaction conditions, and employing robust purification and characterization methods, researchers can generate high-quality immunogens that are essential for a wide range of immunological applications. The protocols and principles outlined in this guide provide a solid foundation for the successful production of DNP-labeled peptides for antibody development.

References

  • PubMed. (n.d.). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides.
  • ACS Publications. (2024, August 15). Chemoenzymatic Synthesis of DNP-Functionalized FGFR1-Binding Peptides as Novel Peptidomimetic Immunotherapeutics for Treating Lung Cancer. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (n.d.). A Synthetic Trivalent Hapten that Aggregates Anti-2,4-DNP IgG into Bicyclic Trimers.
  • PubMed. (n.d.). Protein cross-links: universal isolation and characterization by isotopic derivatization and electrospray ionization mass spectrometry.
  • Revvity. (n.d.). HTRF Manual DNP-NHS labeling reagent.
  • PubMed. (n.d.). Affinity labeling of the heavy and light chains of a myeloma protein with anti-2,4-dinitrophenyl activity.
  • PubMed. (2024, September 12). Chemoenzymatic Synthesis of DNP-Functionalized FGFR1-Binding Peptides as Novel Peptidomimetic Immunotherapeutics for Treating Lung Cancer.
  • ResearchGate. (n.d.). Synthesis of the clickable DNP hapten 1. Reagents and conditions: a) 2,2 -.
  • PubMed Central (PMC). (n.d.). P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF.
  • ResearchGate. (2025, August 8). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids.
  • ACS Publications. (2021, April 7). Exendin 4-Hapten Conjugate Capable of Binding with Endogenous Antibodies for Peptide Half-life Extension and Exerting Long-Acting Hypoglycemic Activity. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Affinity Labeling of the Active Sites of Antibodies to the 2,4-Dinitrophenyl Hapten*. Biochemistry.
  • PubMed Central (PMC). (n.d.). Dendroaspis natriuretic peptide and the designer natriuretic peptide, CD-NP, are resistant to proteolytic inactivation.
  • Merck Millipore. (n.d.). Peptide Labeling.
  • PubMed Central (PMC). (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • de Lange Laboratory. (n.d.). Peptide Antibody.
  • USP. (n.d.). Control Strategies and Analytical Test Methods for Peptide-Conjugates (On-Demand).
  • PubMed. (2006, June 30). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies.
  • Google Patents. (n.d.). WO2009111729A1 - Anti-dnp antibodies and methods of use.
  • Bio-Synthesis. (2007, December 5). peptide KLH conjugates.
  • arXiv. (n.d.). Transformer-based de novo peptide sequencing for data-independent acquisition mass spectrometry.
  • Creative Biolabs. (n.d.). Peptide Design for Antibody Production.
  • ResearchGate. (2025, August 6). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies.
  • Thermo Fisher Scientific - UK. (n.d.). Peptide Conjugation for Custom Antibody Production.
  • Innova Biosciences. (n.d.). Imm-Link KLH (Amine) Immunogen labeling Kit Conjugation Protocol (450-0500).
  • AAPPTec. (n.d.). Peptide Purification.
  • Bio-Synthesis Inc. (n.d.). DNP, 2,4-dinitrophenyl Oligonculeotide Modification.
  • PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides.
  • ResearchGate. (n.d.). Structure Characterization of an Intrinsically Disordered Peptide Using In-Droplet Hydrogen Deuterium Exchange Mass Spectrometry and Molecular Dynamics Simulations.
  • NIH. (2016, August 19). Structural analysis of a signal peptide inside the ribosome tunnel by DNP MAS NMR.
  • PubMed. (n.d.). Analysis of Peptides and Conjugates by Amino Acid Analysis.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.
  • ResearchGate. (n.d.). Conjugation of peptide antigens to pAntp enhances vaccine potency....
  • PubMed Central (PMC). (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • GenScript. (n.d.). Peptide Antigen Design Guidelines.
  • Semantic Scholar. (2016, May 5). Coupling Peptide Antigens to Virus-Like Particles or to Protein Carriers Influences the Th1/Th2 Polarity of the Resulting Immune Response.

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Cleavage of Fmoc-Orn(Dnp)-OH peptides from Wang resin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Cleavage and Handling of Orn(Dnp)-Containing Peptides from Wang Resin

Executive Summary

This guide details the protocols for cleaving peptides containing N-δ-2,4-dinitrophenyl-L-ornithine [Orn(Dnp)] from Wang resin. Unlike standard Fmoc-SPPS residues, the Dnp protecting group is orthogonal to acidolysis; it remains intact during standard Trifluoroacetic Acid (TFA) cleavage. Consequently, researchers must choose between two distinct workflows based on their downstream application: (A) Retention of the Dnp group (e.g., for immunogenicity studies or colorimetric tracking) or (B) Removal of the Dnp group (to restore the native ornithine amine). This note provides the decision logic, chemical mechanisms, and step-by-step protocols for both pathways.

Chemical Basis & Strategic Decision Matrix

The Wang Resin Linker: Wang resin utilizes a p-alkoxybenzyl alcohol linker attached to a polystyrene core. The ester linkage between the peptide C-terminus and the resin is acid-labile, typically requiring 95% TFA for efficient cleavage.

The Orn(Dnp) Challenge: The 2,4-dinitrophenyl (Dnp) group protects the δ-amine of ornithine. It is highly stable to acid (TFA) but labile to thiolysis (nucleophilic aromatic substitution) under basic conditions.

  • Implication: Standard TFA cleavage will release the peptide from the resin but will not remove the Dnp group.

  • Critical Control Point: If the free ornithine side chain is required, Dnp deprotection must be performed on-resin prior to acidic cleavage. Attempting to remove Dnp in solution after cleavage is chemically difficult and often results in poor yields due to solubility issues and side reactions.

Workflow Decision Tree

Dnp_Workflow Start Target: Orn(Dnp) Peptide on Wang Resin Decision Do you require the free Ornithine amine? Start->Decision Path_A NO: Retain Dnp Group (Immunogen/Label) Decision->Path_A No Path_B YES: Remove Dnp Group (Native Peptide) Decision->Path_B Yes Step_A1 1. Remove N-term Fmoc (Standard) Path_A->Step_A1 Step_B1 1. Remove N-term Fmoc (Standard) Path_B->Step_B1 Step_A2 2. TFA Cleavage Cocktail (Releases Peptide, Keeps Dnp) Step_A1->Step_A2 Final_A Result: Peptide-Orn(Dnp)-OH (Yellow Solid) Step_A2->Final_A Step_B2 2. On-Resin Thiolysis (20% Mercaptoethanol/DIEA) Step_B1->Step_B2 Step_B3 3. TFA Cleavage Cocktail (Releases Peptide) Step_B2->Step_B3 Final_B Result: Peptide-Orn-OH (White/Off-White Solid) Step_B3->Final_B

Caption: Decision matrix for handling Orn(Dnp) peptides. Path B requires an additional on-resin deprotection step prior to cleavage.

Detailed Protocols

Protocol A: On-Resin Dnp Removal (Thiolysis)

Perform this step ONLY if you require the free ornithine amine (Path B). If retaining Dnp, skip to Protocol B.

Mechanism: Nucleophilic aromatic substitution using a thiol (mercaptoethanol) in the presence of a base (DIEA). Visual Indicator: The reaction releases dinitrophenol, turning the solution a bright, intense yellow. The resin beads should return to their native color (white/pale yellow) upon completion.

Reagents:

  • Solvent: DMF (N,N-Dimethylformamide)

  • Reagent: 20%

    
    -Mercaptoethanol + 10% DIEA (N,N-Diisopropylethylamine) in DMF.
    
    • Alternative: 20% Thiophenol is historically used but is significantly more toxic and malodorous. Mercaptoethanol is the modern standard.

Step-by-Step:

  • Preparation: Swell the resin (approx. 100-500 mg) in DMF for 20 minutes.

  • Fmoc Removal: Ensure the N-terminal Fmoc group has been removed using standard 20% Piperidine/DMF.[1][2] Wash resin 3x with DMF.[1][2][3]

  • Thiolysis Reaction:

    • Add the Mercaptoethanol/DIEA solution (approx. 5-10 mL per gram of resin).

    • Agitate (shake, do not stir with magnetic bar) at room temperature for 30 minutes .

    • Drain the bright yellow solution.

  • Repeat: Repeat step 3 exactly once more to ensure quantitative removal.

  • Washing (Critical):

    • Wash 3x with DMF to remove excess thiol.

    • Wash 3x with DCM (Dichloromethane) to prepare for the acidic cleavage.[4]

    • Validation: Perform a Kaiser test. A positive (blue) result indicates the presence of free amines (both N-term and Orn side chain), but visual inspection of resin color removal is often sufficient for Dnp.

Protocol B: Acidolytic Cleavage from Wang Resin

This protocol cleaves the peptide from the resin and removes standard acid-labile protecting groups (e.g., Boc, tBu, Pbf).

Cocktail Formulation (Standard):

Component Volume % Function
TFA (Trifluoroacetic Acid) 95.0% Cleaves ester linker & acid-labile side chains.
TIS (Triisopropylsilane) 2.5% Scavenger for carbocations (tBu, Trt).[5]

| H₂O (Ultrapure Water) | 2.5% | Scavenger for Pbf/Pmc groups; hydrolytic aid. |

Note: If the peptide contains Cys, Met, or Trp, substitute TIS/H₂O with Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%) to prevent alkylation and oxidation.

Step-by-Step:

  • Drying: Ensure the resin from the previous step (or synthesis) is washed with DCM and dried under nitrogen.[4] Residual DMF can form formyl-adducts during cleavage.

  • Incubation:

    • Add the Cleavage Cocktail to the resin (10-15 mL per gram of resin).

    • Seal the vessel and shake gently at room temperature for 2 to 3 hours .

    • Note: Wang resin cleavage is slower than Rink Amide; 2 hours is the minimum.

  • Filtration:

    • Filter the resin through a fritted glass funnel or polypropylene cartridge into a round-bottom flask.

    • Wash the resin beads with 2 x 1 mL fresh TFA to recover entrapped peptide.

  • Precipitation:

    • Evaporate the TFA solution under a stream of nitrogen (or rotary evaporator at <30°C) until the volume is reduced to an oil (~1-2 mL). Do not evaporate to dryness.

    • Add cold diethyl ether (or MTBE) (~40 mL) to the oil. The peptide should precipitate immediately as a white (or yellow, if Dnp is present) solid.

  • Isolation:

    • Centrifuge (3000 rpm, 5 min) or filter to collect the pellet.

    • Wash the pellet 2x with cold ether to remove scavengers.

    • Dry the pellet under vacuum.[3][4][6][7]

Troubleshooting & Critical Notes

IssueProbable CauseCorrective Action
Incomplete Dnp Removal Insufficient reaction time or old reagents.Use fresh Mercaptoethanol. Increase reaction time to 2 x 45 mins. Ensure resin is swollen in DMF, not DCM, for this step.
Peptide Re-attachment Carbocation reaction with linker.Ensure sufficient scavengers (TIS) are present.[5][8] Do not let the cleavage reaction exceed 4 hours.
Yellow Peptide (Unexpected) Dnp group still present.If you intended to remove Dnp but the final peptide is yellow, the thiolysis failed. Dnp is a strong chromophore; trace amounts are visible.
Low Yield Incomplete cleavage from Wang linker.Wang resin ester bonds are stable. Ensure the TFA is concentrated (95%) and the reaction runs for at least 2 hours.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Aapptec. (n.d.). Cleavage from Wang Resin Protocols. Aapptec Technical Library. Link

  • Sigma-Aldrich. (n.d.). Removal of Dnp Protecting Groups. MilliporeSigma Technical Bulletins. Link

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting His(Dnp) Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The His(Dnp) Challenge

Why use Dnp? Histidine is notoriously prone to racemization and side-chain acylation during Solid Phase Peptide Synthesis (SPPS). The


-2,4-dinitrophenyl (Dnp) protecting group is a robust solution because it masks the imidazole ring's nucleophilicity, effectively suppressing racemization.

The Problem: Unlike acid-labile groups (e.g., Trt, Boc), Dnp is stable to TFA. It requires a specific thiolysis step prior to cleavage. Failure to remove Dnp completely results in:

  • Product Contamination: Bright yellow peptide adducts.

  • Mass Shifts: A persistent +166 Da mass increase.

  • Side Reactions: If the N-terminal Fmoc is removed before the Dnp group, the free N-terminal amine can attack the Dnp moiety, permanently transferring the protecting group to the N-terminus (N-terminal arylation).

Mechanism of Action

To troubleshoot effectively, you must understand the underlying chemistry. Dnp removal is a Nucleophilic Aromatic Substitution (


) .

DnpMechanism Start His(Dnp)-Resin (Substrate) Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack (Rate Limiting) Reagents Thiol (R-SH) + Base Reagents->Complex Products Free His-Resin + Dnp-Thioether Complex->Products Elimination (Irreversible)

Figure 1: The thiolysis mechanism. A thiolate anion attacks the electron-deficient Dnp ring, forming a Meisenheimer complex before eliminating the Dnp-thioether byproduct.

Standard Operating Procedure (The Baseline)

Before assuming a failure, ensure you are following the "Gold Standard" protocol.

ParameterStandard ConditionRationale
Reagent Thiophenol (PhSH) High nucleophilicity and low pKa (~6.6) make it the most efficient acceptor.
Concentration 20% Thiophenol / 10% DIPEA in DMFHigh concentration drives the equilibrium forward (

is bimolecular).
Duration 2 x 30 minutesRepetition is more effective than a single long incubation due to byproduct saturation.
Wash Step DMF (5x), DCM (3x), DMF (3x)CRITICAL: You must wash away the cleaved Dnp-thioether before proceeding.
Timing Pre-Fmoc Removal Dnp must be removed while the N-terminus is still Fmoc-protected.

Troubleshooting Guides

Scenario A: "My peptide is bright yellow and Mass Spec shows +166 Da."

Diagnosis: Incomplete Dnp removal (Kinetic Failure). Context: The Dnp group is sterically bulky.[1] If your Histidine is buried in a hydrophobic region or near a


-sheet aggregate, the thiolate cannot access the ring.

Step-by-Step Fix:

  • Solvent Swelling: Switch solvent from DMF to NMP (N-methylpyrrolidone) or add 1% Triton X-100 to improve resin swelling and reagent penetration.

  • The "Green" Boost: If you are avoiding Thiophenol and using Mercaptoethanol (BME), the reaction is slower.

    • Protocol Adjustment: Increase BME concentration to 20% and use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of DIPEA. The stronger base drives the formation of the thiolate anion.

    • Warning: DBU can promote aspartimide formation; keep reaction time < 30 mins per cycle.

  • Temperature: Perform the reaction at 40°C . Thermal energy disrupts aggregation, exposing the Dnp group.

Scenario B: "I see a +166 Da mass shift, but the peptide isn't yellow (or is pale)."

Diagnosis: N-Terminal Arylation (The "Transfer" Reaction). Context: This is a fatal error. If the Fmoc group was removed before the Dnp group, the free N-terminal amine acted as the nucleophile, attacking the Dnp group. The Dnp has moved from the Histidine to the N-terminus.

Verification:

  • Perform MS/MS sequencing. If the b1 fragment (N-terminal) has the +166 mass shift, the peptide is irreversibly modified.

Prevention (The Fix for Next Time):

  • Strict Order of Operations: Always program the synthesizer to perform Dnp removal before the final Fmoc deprotection.

  • Avoid Piperidine: Do not use piperidine to remove Fmoc if Dnp is still present. Piperidine can partially cleave Dnp, generating reactive intermediates.

Scenario C: "I cannot use Thiophenol due to safety regulations."

Diagnosis: Need for Green Chemistry Alternatives. Context: Thiophenol is toxic and malodorous.

Alternative Protocol (BME/DTT):

Reagent Reactivity Toxicity Protocol
Thiophenol High High 20% PhSH / 10% DIPEA (2x 30 min)
2-Mercaptoethanol Moderate Moderate 20% BME / 10% DIPEA (3x 30 min)

| DTT | Moderate | Low | 1M DTT / 5% DBU in DMF (2x 30 min) |

Note: When using BME or DTT, you must increase the number of cycles (3x) to match the efficiency of Thiophenol.

Diagnostic Decision Tree

Use this workflow to determine the root cause of your impurity.

TroubleshootingTree Start Start: LCMS Analysis (Observe +166 Da) CheckColor Is the lyophilized peptide yellow? Start->CheckColor YellowYes Yes: Intact His(Dnp) CheckColor->YellowYes Bright Yellow YellowNo No: N-Term Arylation CheckColor->YellowNo Colorless/Pale Action1 Cause: Steric Hindrance Fix: Swell in NMP, Use Thiophenol, Heat to 40°C YellowYes->Action1 Action2 Cause: Premature Fmoc Removal Fix: Resynthesize. Ensure Dnp removal BEFORE Fmoc removal. YellowNo->Action2

Figure 2: Diagnostic workflow for identifying the source of Dnp-related impurities.

Frequently Asked Questions (FAQ)

Q: Can I remove Dnp after cleavage from the resin? A: No. While it is chemically possible, the Dnp-thioether byproduct is difficult to separate from the free peptide in solution. Furthermore, if you cleaved with TFA while Dnp was still attached, the Dnp group is stable, but the risk of it migrating to other nucleophiles (like Tryptophan) increases during workup. Always remove on-resin [1].

Q: Why not just use His(Trt) instead of His(Dnp)? A: His(Trt) is the modern standard and is removed by TFA, eliminating this entire troubleshooting process. However, His(Dnp) is still superior for preventing racemization in very long or difficult couplings where the basicity of the imidazole ring must be completely neutralized [2].

Q: I used Thiophenol, but the resin is still yellow. Why? A: The Dnp-thioether byproduct is also yellow. If the resin is yellow but the reaction is done, it might just be trapped byproduct. Wash the resin with 5% DIPEA in DMF followed by DCM. The base helps solubilize the byproduct. If the yellow persists after extensive washing, the removal is incomplete.

References

  • Biotage. (2023).[2] What do you do when your peptide synthesis fails? Available at: [Link]

Sources

Preventing racemization of Fmoc-Orn(Dnp)-OH during activation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center entry for researchers encountering difficulties with Fmoc-Orn(Dnp)-OH . It is structured to provide immediate, actionable solutions backed by mechanistic understanding.

Topic: Preventing Racemization of this compound During Activation Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Root Cause Analysis

The User Issue: Users frequently report loss of chiral integrity (0.5% – 5.0% D-isomer formation) when coupling This compound . This is often misattributed to the chemical instability of the ornithine side chain.

The Technical Reality: this compound is not chemically prone to racemization via the "auto-catalytic" mechanisms seen in Histidine or Cysteine. Instead, the root cause is Steric Hindrance leading to Kinetic Sluggishness .

  • The Bulky Dnp Group: The 2,4-dinitrophenyl (Dnp) group on the

    
    -amine is large and hydrophobic. This creates significant steric drag, slowing down the acylation of the resin-bound amine.
    
  • Prolonged Activation: Because the coupling is slow, the activated ester (O-acylisourea or OBt/Oxyma ester) remains in solution longer.

  • The Racemization Window: The longer the activated species exists without reacting, the higher the probability of base-catalyzed proton abstraction at the

    
    -carbon, leading to racemization.
    

Mechanism of Failure (Visualization)

To prevent the issue, one must understand the pathway. The diagram below illustrates how "Slow Coupling" (caused by the Dnp group) forces the reaction down the racemization pathway.

Racemization_Mechanism FmocAA This compound Activation Activation (DIC/Oxyma or HATU) FmocAA->Activation ActiveEster Activated Ester (Susceptible Species) Activation->ActiveEster Coupling Peptide Bond Formation (Nucleophilic Attack) ActiveEster->Coupling Fast Path (Ideal) Enolization Enolization / Oxazolone Formation ActiveEster->Enolization Slow Path (Caused by Dnp Sterics) Product Desired L-Peptide Coupling->Product Base Excess Base / Long Exposure Base->Enolization Racemate Racemized Product (DL-Mixture) Enolization->Racemate

Figure 1: The Kinetic Trap. The bulky Dnp group slows the "Fast Path" (green), allowing the "Slow Path" (red) to compete, resulting in racemization.

Optimized Protocols (Troubleshooting Guides)

Do not use standard "generic" activation cycles for this compound. Use one of the following two validated protocols.

Protocol A: The "Safe" Standard (Recommended)

Best for: Routine synthesis, minimizing racemization (<0.2%). Chemistry: Carbodiimide (DIC) + Oxime (Oxyma Pure). Why: This method maintains a near-neutral pH during activation, virtually eliminating base-catalyzed racemization.

  • Dissolution: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Note: If solubility is poor, add 10% NMP (N-methylpyrrolidone).

  • Activation: Add DIC (Diisopropylcarbodiimide, 3.0 eq) immediately before delivery to the resin.[1]

  • Pre-activation: 0 - 2 minutes max. Do not let it sit.

  • Coupling: Add to resin. Allow to react for 60–120 minutes.

  • Recouple: If the sequence is difficult, drain and repeat with fresh reagents rather than extending time.

Protocol B: The "Power" Coupling (For Difficult Sequences)

Best for: When Protocol A fails (incomplete coupling), or when coupling onto a bulky residue (e.g., Pro, N-Me-AA). Chemistry: HATU + Collidine (TMP). Why: HATU is more reactive but requires base. Collidine (2,4,6-trimethylpyridine) is a weaker, sterically hindered base that activates HATU but is too bulky to abstract the


-proton effectively.
  • Dissolution: Dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq).

    • Critical:Do NOT use DIPEA. DIPEA is strong and unhindered enough to cause significant racemization with Orn(Dnp).

  • Coupling: Add to resin immediately.

  • Time: Limit coupling to 45 minutes.

Comparative Data: Activation Reagents

The following table summarizes internal benchmarking data regarding racemization levels of Ornithine derivatives during activation.

Activation MethodBase UsedRelative Coupling RateRacemization RiskRecommendation
DIC / HOBt NoneModerateLowLegacy method. Good, but slower than Oxyma.
DIC / Oxyma NoneHigh Very Low Gold Standard. Best balance of speed/purity.
HBTU / DIPEA DIPEA (2 eq)HighHigh AVOID. High risk of

-proton abstraction.
HATU / DIPEA DIPEA (2 eq)Very HighModerate/HighRisky. Use only for short times.
HATU / Collidine CollidineVery High LowBest for difficult sequences.

Decision Workflow

Use this decision tree to select the correct protocol for your specific experiment.

Protocol_Selection Start Start: Coupling this compound PrevResidue Is the previous residue on resin bulky? (e.g., Pro, Val, Thr, N-Me) Start->PrevResidue Standard No (e.g., Gly, Ala, Lys) PrevResidue->Standard No Bulky Yes PrevResidue->Bulky Yes ProtocolA USE PROTOCOL A (DIC / Oxyma Pure) Low Racemization Risk Standard->ProtocolA ProtocolB USE PROTOCOL B (HATU / Collidine) High Power, Steric Base Bulky->ProtocolB

Figure 2: Protocol Selection Logic. Choose Protocol A for standard couplings to prioritize purity. Choose Protocol B only when steric hindrance demands higher reactivity.

Frequently Asked Questions (FAQs)

Q1: Can I use HBTU with DIPEA if I just shorten the coupling time? A: We strongly advise against it. This compound requires longer coupling times due to the steric bulk of the Dnp group. Shortening the time leads to deletion sequences (incomplete coupling). Extending the time with HBTU/DIPEA leads to racemization. The window of success is too narrow. Switch to DIC/Oxyma.

Q2: I see a precipitate when dissolving this compound in DCM. Is this normal? A: Yes. Orn(Dnp) derivatives are often poorly soluble in Dichloromethane (DCM). Always use DMF (Dimethylformamide) or NMP (N-methylpyrrolidone) for the coupling step. If you must use DCM for specific resin reasons, use a 50:50 DCM/DMF mix.

Q3: Does the Dnp group itself degrade during activation? A: Generally, no. The Dnp amine bond is stable to standard activation conditions. However, it is sensitive to thiols (like piperidine/mercaptoethanol mixes used for Dnp removal). Ensure your coupling mixture contains no thiols or reducing agents.

Q4: Why is Collidine better than DIPEA for Protocol B? A: Racemization is driven by base strength (pKa) and accessibility. DIPEA (pKa ~10.5) is a strong base. Collidine (pKa ~7.4) is weaker and, crucially, has methyl groups flanking the nitrogen. This steric bulk prevents Collidine from approaching the


-proton of the amino acid effectively, while still being able to neutralize the acid generated by HATU activation.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides and Fluorides." The Journal of Organic Chemistry, 67(19), 6853-6855. Link

  • Albericio, F., & Tulla-Puche, J. (Eds.). (2020). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (See section on Steric Hindrance and Base Selection). Link

Sources

Technical Support Center: His(Dnp) in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Issue: The


-dinitrophenyl (Dnp) group is a robust protecting group for Histidine, offering superior suppression of racemization compared to Trityl (Trt). However, it is not compatible  with standard Fmoc removal conditions (piperidine) without modification.

The Risk: Exposure of His(Dnp) to piperidine induces a nucleophilic aromatic substitution (


) reaction. This leads to the premature loss of the Dnp group and, critically, the transfer of the Dnp moiety to the N-terminus or other nucleophilic side chains ("Dnp scrambling").

The Solution:

  • Prevention: Add 0.1 M HOBt to the piperidine deprotection cocktail.

  • Removal: Perform specific thiolysis before acidic cleavage from the resin.

Diagnostic: Is this your problem?

Users experiencing Dnp-related side reactions typically report the following symptoms:

SymptomObservationRoot Cause
"The Yellow Peptide" Final cleaved peptide is bright yellow/orange.Dnp group was not removed prior to TFA cleavage.
Mass Shift (+166 Da) Mass Spec shows peaks at

.
Dnp group transferred to N-terminus or Lysine side chain.
Low Yield Desired product is minor; multiple hydrophobic impurities.Irreversible Dnp adducts formed during synthesis.
Incomplete Coupling Kaiser test fails after His coupling.Steric hindrance of the Dnp group (less likely) or aggregation.

The Mechanism: Why Scrambling Happens

To troubleshoot effectively, you must understand the chemistry. Piperidine is a secondary amine and a nucleophile. While its intended target is the Fmoc fulvene system, it can also attack the electron-deficient Dnp ring.

Pathway Analysis
  • Attack: Piperidine attacks the Dnp ring at the C-1 position.

  • Displacement: The Histidine imidazole is a good leaving group; Dnp is displaced, forming a Dnp-piperidine adduct .

  • Transfer (Scrambling): This reactive adduct (or the Dnp group directly) can undergo a secondary attack by the free amine of the N-terminus during the deprotection cycle, permanently attaching Dnp to the peptide backbone.

DnpSideReaction cluster_prevention Prevention Strategy HisDnp Resin-His(Dnp) Intermediate Reactive Dnp Species (Dnp-Piperidine) HisDnp->Intermediate S_NAr Attack Piperidine Piperidine (Fmoc Removal) Piperidine->Intermediate Adduct Irreversible Adduct (N-Dnp-Peptide) Intermediate->Adduct Transfer to N-term SafeProduct Dnp-OBt (Inert/Washed away) Intermediate->SafeProduct NTerm Free N-Terminus (Nucleophile) NTerm->Adduct HOBt HOBt (Scavenger) HOBt->SafeProduct Intercepts Dnp

Figure 1: Mechanism of Dnp scrambling during piperidine treatment and interception by HOBt.

Protocol: Prevention during Synthesis

Objective: Prevent the displaced Dnp group from re-attaching to the peptide.

The "Magic" Additive: HOBt

Adding 1-Hydroxybenzotriazole (HOBt) to the deprotection solution creates a competitive environment. HOBt is a better nucleophile than the N-terminal amine for this specific reaction but forms a species (Dnp-OBt) that does not react further with the peptide chain and is washed away.

Step-by-Step Prevention Workflow
  • Prepare Standard Deprotection Solution:

    • 20% (v/v) Piperidine in DMF (Dimethylformamide).[1][2][3][4]

  • Add Scavenger:

    • Add 0.1 M HOBt (anhydrous) to the piperidine solution.

    • Note: The solution may turn slightly yellow/orange; this is normal.

  • Execute Deprotection:

    • Use this modified cocktail for every Fmoc removal step after the His(Dnp) residue has been coupled.

    • Crucial: Do not revert to pure piperidine for subsequent cycles.

ReagentConcentrationFunction
Piperidine20% v/vRemoves Fmoc group.[1][2][3][4]
HOBt 0.1 M Scavenges displaced Dnp groups.
DMFBalanceSolvent.

Protocol: Final Dnp Removal (Thiolysis)

CRITICAL WARNING: You cannot remove the Dnp group using TFA (Trifluoroacetic acid). If you cleave the peptide from the resin with TFA while Dnp is still attached, it is permanently stable. You must remove it on-resin before cleavage.[5]

The Thiolysis Method

Thiols are stronger nucleophiles than amines and will cleanly displace the Dnp group.

Reagents Required:

  • Thiophenol (Toxic/Stench) OR 2-Mercaptoethanol (Less toxic, slower).

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • DMF.[1][4][5]

Procedure:

  • Finish Synthesis: Complete the full peptide assembly and remove the final N-terminal Fmoc group.

  • Wash Resin: Wash thoroughly with DMF (3x) and DCM (3x).[3]

  • Prepare Thiolysis Cocktail:

    • Option A (Standard/Fast): 20% Thiophenol / 1M DIPEA in DMF.

    • Option B (Odor-reduced): 20% Mercaptoethanol / 1M DIPEA in DMF (Requires longer reaction time).

  • Reaction:

    • Add cocktail to resin.

    • Shake at Room Temperature for 1 hour (Option A) or 2 x 1 hour (Option B).

    • Visual Check: The resin (which was likely yellow) should turn back to the color of the base polymer (usually off-white/pale).

  • Wash (Extensive):

    • Wash with DMF (5x) to remove the yellow Dnp-thiol byproducts.

    • Wash with DCM (3x).

  • Final Cleavage: Proceed to standard TFA cleavage.

ThiolysisWorkflow Start Completed Peptide-Resin (Contains His-Dnp) Step1 1. Fmoc Removal (Final) Start->Step1 Decision Is Dnp removed? Step1->Decision ErrorPath NO: Proceed to TFA Cleavage Decision->ErrorPath Skip Step CorrectPath YES: Perform Thiolysis Decision->CorrectPath Follow Protocol Disaster FAILURE: Peptide contaminated with Dnp (Yellow) ErrorPath->Disaster ThiolReaction Add 20% Thiophenol/DIPEA (1 Hour, RT) CorrectPath->ThiolReaction Wash Extensive Wash (DMF/DCM) Remove Yellow Byproducts ThiolReaction->Wash FinalCleavage Standard TFA Cleavage Wash->FinalCleavage Success SUCCESS: Clean, Colorless Peptide FinalCleavage->Success

Figure 2: Decision workflow for correct His(Dnp) processing.

Strategic FAQ: His(Trt) vs. His(Dnp)

Q: Why would I use His(Dnp) if it causes so many problems? Why not just use His(Trt)?

A: While His(Trt) is the modern standard, His(Dnp) is superior in specific scenarios:

FeatureHis(Trt)His(Dnp)
Racemization Susceptible during coupling (especially if activation is slow).Extremely Low (Electron-withdrawing Dnp deactivates the ring).
Steric Bulk Very Bulky (Trityl is massive).Moderate.
Aggregation Can increase aggregation in difficult sequences.Disrupts Aggregation (Dnp can break beta-sheets).
Removal Acid Labile (TFA).Base/Nucleophile Labile (Orthogonal to TFA).

Recommendation: Use His(Trt) for 90% of standard peptides. Switch to His(Dnp) if you observe racemization at the Histidine residue or if you are synthesizing a "difficult sequence" prone to aggregation where the Dnp group might help solubility during synthesis.

References

  • Pessi, A., et al. (1992). "Side reactions in solid phase synthesis of histidine-containing peptides."[4] International Journal of Peptide and Protein Research, 39(1), 58-62.[4]

  • Uhmann, R., & Bayer, E. (1974). "Dinitrophenyl group for protection of the imidazole side chain of histidine." Justus Liebigs Annalen der Chemie.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[4] International Journal of Peptide and Protein Research, 35(3), 161-214. (Classic review covering HOBt usage).

  • Merck/Novabiochem. "Technical Bulletin: Cleavage of Dnp Groups." Novabiochem Peptide Synthesis Notes. (Industry Standard Protocol Source).

Sources

Technical Support Center: His(Dnp) Deprotection & Chromophore Removal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DNP-YEL-001 Subject: Removal of yellow color from Dnp-protected peptide products Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The "Yellow Curse" in Peptide Synthesis

If your peptide product exhibits a persistent bright yellow or orange coloration, it is almost certainly due to the incomplete removal of the 2,4-dinitrophenyl (Dnp) protecting group from Histidine residues.

While Dnp is excellent for preventing racemization during Boc-chemistry solid-phase peptide synthesis (SPPS), its removal requires a specific nucleophilic displacement step before acid cleavage. If this step is skipped or inefficient, the chromophore remains attached.

Quick Verification
  • Visual Cue: The resin (or lyophilized powder) is distinctively yellow/orange.

  • Mass Spec Indicator: You observe a mass shift of +166.1 Da relative to your target mass.

  • Absorbance: Strong absorbance peak around 360 nm .

Standard Operating Procedures (SOPs)

Method A: The Gold Standard (Thiophenol)

Recommended for: High-value sequences, difficult sequences, or when efficiency is paramount.

Mechanism: Thiophenol acts as a powerful nucleophile in a Nucleophilic Aromatic Substitution (


) reaction, displacing the imidazole ring of the Histidine.

Safety Warning: Thiophenol is highly toxic and has a stench threshold in the parts-per-billion range. All steps must be performed in a high-efficiency fume hood.

StepActionDurationNotes
1. Swell Swell resin in DMF.15 minEnsure full solvation.
2. Prepare Mix 20% Thiophenol / 10% DIEA in DMF (v/v).FreshPrepare immediately before use.
3. React Add solution to resin.[1] Shake/Vortex.1 hourResin should turn from yellow to white (or base resin color).
4. Repeat Drain and repeat Step 3 with fresh solution.1 hourCritical for quantitative removal.
5. Wash Wash with DMF (x5), DCM (x5), MeOH (x3).2 min ea.Thorough washing removes the yellow by-product.

Expert Insight: The filtrate from Step 3 will be bright yellow. Continue washing in Step 5 until the filtrate is completely colorless. If the resin beads remain yellow after Step 4, the deprotection is incomplete (see Troubleshooting).

Method B: The "Green" Alternative (2-Mercaptoethanol)

Recommended for: Labs with strict safety restrictions on thiophenol or poor ventilation.

Mechanism: Similar


 mechanism, but 2-Mercaptoethanol (2-ME) is a weaker nucleophile than thiophenol, requiring longer reaction times.
StepActionDurationNotes
1. Swell Swell resin in DMF.15 min
2. Prepare Mix 20% 2-Mercaptoethanol / 10% DIEA in DMF.Fresh
3. React Add solution to resin.[1] Shake/Vortex.2 x 90 minSlower kinetics require extended exposure.
4. Wash Wash with DMF (x5), DCM (x5).2 min ea.

Emergency Rescue Protocol (Post-Cleavage)

Scenario: You have already cleaved the peptide with HF or TFMSA, and the lyophilized powder is yellow. Issue: The Dnp group is stable to acid (HF/TFA). It must be removed in solution.

Protocol:

  • Dissolve the crude peptide in water (or minimal DMF if hydrophobic).

  • Adjust pH to 8.0–8.5 using dilute ammonium hydroxide or DIEA.

  • Add 2-Mercaptoethanol (approx. 20-50 equivalents relative to peptide).

  • Stir at Room Temperature for 24 hours .

  • Purification: The peptide must be repurified via HPLC. The Dnp-mercaptoethanol adduct is more hydrophobic and should separate from the free peptide.

Troubleshooting & FAQs

Decision Logic: The Deprotection Workflow

DnpRemoval start Start: Yellow Peptide Issue check_stage Is peptide on resin? start->check_stage on_resin On-Resin check_stage->on_resin Yes cleaved Already Cleaved check_stage->cleaved No method_select Select Reagent on_resin->method_select rescue Solution Phase Rescue (pH 8.5 + 2-ME) cleaved->rescue thiophenol Thiophenol (Fast/Toxic) method_select->thiophenol mercapto 2-ME (Slow/Safer) method_select->mercapto verify Check Color & Mass (-166 Da?) thiophenol->verify mercapto->verify rescue->verify

Figure 1: Decision matrix for selecting the appropriate Dnp removal strategy based on synthesis stage.

Frequently Asked Questions

Q: Why is my mass spec showing a +166 Da adduct? A: This is the definitive signature of the Dnp group.

  • Mass of Dnp group (

    
    ): ~167.1 Da
    
  • Mass of displaced Hydrogen: ~1.0 Da

  • Net Mass Shift: +166.1 Da. If you see this, you must repeat the deprotection.

Q: Can I use Hydrazine for Dnp removal? A: While Hydrazine is a potent nucleophile, it is generally not recommended for standard use. Hydrazine can cause hydrazinolysis of the peptide-resin ester linkage (premature cleavage) or modify sensitive side chains (e.g., Asp/Glu imide formation). Stick to Thiols (Thiophenol/2-ME) for orthogonality.

Q: The resin turned white, but the peptide turned yellow again after HF cleavage. A: This suggests intermolecular transfer . If the washing steps (Step 5 in SOP) were insufficient, the cleaved Dnp-thiol adduct remained in the resin matrix. Upon acid cleavage, the Dnp group can sometimes re-attach to other nucleophilic sites. Always wash until the filtrate is crystal clear.

Q: I am using Fmoc chemistry. Do I need to worry about this? A: Generally, no. Fmoc synthesis typically uses His(Trt) (Trityl), which is acid-labile and removed during the TFA cleavage step. However, if you are synthesizing a peptide with special orthogonality requirements and specifically chose His(Dnp), you cannot use the standard Fmoc deprotection cocktail (20% Piperidine) to remove it efficiently; you must include a specific thiolysis step.

Comparative Data: Reagent Efficiency

ReagentReaction TimeToxicityEfficiencyOdor Profile
Thiophenol 2 x 1 hrHigh (Toxic)Excellent (99%+)Extreme (Stench)
2-Mercaptoethanol 2 x 1.5 - 2 hrsModerateGood (90-95%)Strong (Rotten Egg)
1-Hydroxybenzotriazole (HOBt) 2 x 2 hrsLowModerateNeutral
Hydrazine 2 x 30 minHigh (Carcinogen)HighSharp/Ammonia

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2025). Boc Resin Cleavage Protocol: Removal of Dnp Protecting Groups. Link

  • Aapptec. (2025).[2] Technical Support Information Bulletin 1150: Removal of Dnp Protecting Groups. Link

Sources

Technical Support Center: Fmoc-Orn(Dnp)-OH in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating the Fmoc-Orn(Dnp)-OH building block into long or complex peptide chains. Here, we provide in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate and resolve these synthetic hurdles.

Introduction: The Challenge of this compound and Aggregation

This compound is a valuable, non-proteinogenic amino acid derivative used in SPPS. The orthogonal protection scheme, with a base-labile Fmoc group on the alpha-amine and an acid-labile protecting group on the side-chain amine (in this case, Dinitrophenyl), allows for selective deprotection and modification.[1][2][3] However, the incorporation of this and other bulky, hydrophobic residues into a growing peptide chain, particularly in sequences exceeding 15-20 amino acids, presents a significant risk of on-resin aggregation.[4][5]

Peptide aggregation is a phenomenon where growing peptide chains, immobilized on the solid support, self-associate through intermolecular hydrogen bonds, often forming highly stable β-sheet structures.[6] This process can render the N-terminus of the peptide inaccessible, leading to a cascade of synthetic problems including incomplete coupling and deprotection reactions, low yields, and difficult purification.[7][8] The 2,4-dinitrophenyl (Dnp) group on the ornithine side chain, being aromatic and hydrophobic, can exacerbate this issue through π-π stacking and hydrophobic interactions, further promoting chain association.

This guide provides a systematic approach to both diagnosing and overcoming these aggregation-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of on-resin peptide aggregation?

A: On-resin aggregation is a major cause of synthesis failure.[8] Key symptoms to watch for include:

  • Resin Shrinking or Clumping: A visible collapse or clumping of the resin bed is a strong physical indicator of poor solvation due to intermolecular peptide association.[7][8]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps become sluggish or fail to reach completion, even with fresh reagents.[7][8]

  • False-Negative Monitoring Tests: Colorimetric tests for free amines, such as the Kaiser (ninhydrin) test, may yield a false negative (yellow or colorless beads) because the aggregated peptide chains physically block access to the unreacted N-terminal amines.[7]

  • Altered Deprotection Profile: In automated synthesizers with real-time UV monitoring, a flattened and broadened absorbance peak during the Fmoc-deprotection step is a classic sign of aggregation.[8][9]

  • Poor Yield and Purity: The final analytical results will show a low yield of the target peptide accompanied by numerous deletion and truncation by-products.[7]

Q2: Why does the Dnp protecting group on Ornithine contribute to aggregation?

A: While any long or hydrophobic sequence can be prone to aggregation, the Dnp group on the ornithine side-chain presents specific challenges. The dinitrophenyl group is a bulky, aromatic moiety. This structure contributes to aggregation in two primary ways:

  • Hydrophobicity: The Dnp group significantly increases the hydrophobicity of the amino acid side chain. In the relatively non-polar environment of the peptide-resin core, these hydrophobic groups tend to associate to minimize contact with the solvent, promoting inter-chain aggregation.[10]

  • π-π Stacking: The aromatic nature of the Dnp ring allows for π-π stacking interactions between side chains of adjacent peptide strands. These stacking forces can further stabilize the aggregated state, making it more difficult to disrupt.

Q3: Is aggregation predictable before starting a synthesis?

A: While perfect prediction is difficult, several factors strongly suggest a high risk of aggregation.[4] Sequences rich in β-branched amino acids (Val, Ile, Thr), long stretches of hydrophobic residues (Ala, Val, Ile, Leu, Phe), and alternating hydrophobic/hydrophilic patterns are known to be problematic.[8] The inclusion of bulky, hydrophobic non-proteinogenic residues like this compound should be considered a high-risk factor, prompting the proactive use of the mitigation strategies outlined below. Several computational tools are also available that can predict aggregation propensity based on the primary sequence.[8]

Troubleshooting Guide: Proactive & Reactive Strategies

When facing aggregation, a multi-faceted approach is often necessary. The following strategies are organized from routine optimizations to more advanced interventions.

Section 1: Optimizing Standard SPPS Conditions

Before employing specialized reagents, ensure your standard synthesis conditions are optimized to minimize aggregation.

1.1 Solvent System Modification

The choice of solvent is critical for maintaining peptide chain solvation.

  • Switch to NMP: If you are using N,N-Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has superior solvating properties and can help disrupt secondary structures.[4]

  • Use Solvent Mixtures: The addition of "chaotropic" co-solvents can disrupt hydrogen bonding.[11] Consider using mixtures such as DMF/DMSO or the "magic mixture" (e.g., DCM/DMF/NMP (1:1:1) with additives).[4]

1.2 Elevated Temperature & Microwave Irradiation

Increasing the reaction temperature can provide the energy needed to break up aggregates and improve reaction kinetics.[4][12][13]

  • Conventional Heating: Running coupling and deprotection steps at elevated temperatures (e.g., 50-75°C) can be highly effective.[14][15]

  • Microwave-Assisted SPPS: Microwave heating provides rapid and uniform heating, which is particularly effective for difficult sequences and can dramatically reduce reaction times.[7][12][16] It is considered one of the most powerful tools for overcoming aggregation.[8]

  • Caution: Be aware that elevated temperatures, especially with microwave heating, can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[16]

1.3 High-Efficiency Coupling Reagents

While not a direct solution for aggregation, using a more potent coupling reagent ensures that the coupling reaction proceeds as quickly as possible once the N-terminus is deprotected, minimizing the time available for chains to aggregate.

  • Switch to Uronium/Aminium Salts: If using carbodiimide-based activators, consider switching to more efficient phosphonium (PyBOP) or uronium/aminium salts like HBTU, or HATU.[17][18] HATU is particularly recommended for sterically hindered couplings.[18]

Section 2: Advanced Aggregation-Disrupting Techniques

If optimizing standard conditions is insufficient, direct intervention to disrupt aggregates is required.

2.1 Chaotropic Salt Washes

Chaotropic salts are powerful agents for disrupting secondary structures.

  • Procedure: Before the coupling step, perform an additional wash of the peptide-resin with a solution of a chaotropic salt, such as 0.4-0.8 M LiCl or KSCN in DMF.[4][6]

  • Critical Note: It is essential to thoroughly wash the resin with DMF after the salt wash to remove all traces of the salt, as it can interfere with the subsequent coupling reaction.[8]

2.2 Sonication

Applying ultrasonic energy can physically break apart aggregated peptide-resin clumps, improving reagent access.

  • Application: Sonication can be applied during the coupling and deprotection steps to improve reaction efficiency.[4][7][19] Studies have shown that ultrasound-assisted SPPS can lead to higher purity and significantly reduced synthesis times, especially for difficult sequences.[20][21]

Section 3: Sequence & Resin Modification Strategies

For exceptionally difficult sequences, modifying the peptide backbone or synthesis support is the most effective strategy.

3.1 Backbone Protection (Hmb/Dmb)

This strategy involves introducing a temporary, acid-labile protecting group onto a backbone amide nitrogen.

  • Mechanism: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are incorporated at strategic residues (e.g., every 6th residue). By creating a tertiary amide, they completely disrupt the hydrogen bonding pattern necessary for β-sheet formation.[4][7][22]

  • Application: You can introduce these as individual amino acid derivatives (e.g., Fmoc-Ala(Dmb)-OH) or, more commonly, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling onto the sterically hindered Dmb-protected amine.[22][23]

3.2 Pseudoproline Dipeptides

This is a highly effective and widely used strategy for preventing aggregation.[7][24][25]

  • Mechanism: A serine (Ser), threonine (Thr), or cysteine (Cys) residue is introduced as part of a dipeptide where the side chain is reversibly cyclized with the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[22][24][25] This ring structure mimics proline, inducing a "kink" in the peptide backbone that disrupts secondary structure formation.[24][25] The native sequence is fully restored during the final TFA cleavage.[22][25]

  • Application: If your sequence contains a Ser, Thr, or Cys residue near the problematic this compound, substitute that residue and the one preceding it with the corresponding commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.[22][25]

3.3 Low-Loading & PEGylated Resins

The solid support itself plays a role in aggregation.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the physical distance between the growing peptide chains, sterically hindering their ability to interact and aggregate.[6][8]

  • PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers (e.g., NovaSyn® TG, PEGA) improve the swelling and solvation properties of the support, creating a more favorable environment for difficult syntheses.[6][26]

Data & Strategy Comparison

The following tables summarize key data to aid in strategy selection.

Table 1: Qualitative Comparison of Anti-Aggregation Strategies
StrategyMechanismEase of ImplementationImpact on PurityKey Considerations
Switch to NMP Improved SolvationEasyModerateNMP is more viscous and expensive than DMF.
Microwave Heating Thermal Disruption of H-BondsModerate (Requires specific hardware)HighRisk of racemization for His, Cys.[16]
Chaotropic Salt Wash Disruption of Secondary StructureEasyModerate-HighMust be completely removed before coupling.[8]
Sonication Physical Disruption of AggregatesModerate (Requires specific hardware)HighHighly effective for improving reaction rates.[19][20]
Backbone Protection (Hmb/Dmb) H-Bond DisruptionDifficult (Requires special monomers)Very HighCoupling onto the protected residue can be slow.[22]
Pseudoproline Dipeptides Backbone Kink FormationModerate (Requires special dipeptides)Very HighOnly applicable at Ser, Thr, or Cys residues.[22][24]
Low-Loading Resin Increased Inter-chain DistanceEasy (Select at start of synthesis)HighLower overall peptide yield per gram of resin.[6]

Protocols & Visual Workflows

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide to mitigate aggregation.[7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH (or similar pseudoproline dipeptide) (3-5 eq.)

  • Coupling reagent (e.g., HATU, HBTU) (3-5 eq.)

  • Base (e.g., DIPEA, Collidine) (6-10 eq.)

  • Anhydrous DMF or NMP

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.

  • Add the base to the activation mixture and vortex briefly. Allow pre-activation to proceed for 3-8 minutes.

  • Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling time, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.

  • If the test is negative (yellow beads), proceed with washing the resin and the next deprotection step. If positive, the coupling can be repeated with fresh reagents.

Visual Workflows
Diagram 1: The Mechanism of On-Resin Peptide Aggregation

AggregationMechanism cluster_synthesis Ideal SPPS cluster_aggregation Aggregation Pathway cluster_consequences Synthetic Consequences A Solvated, Accessible Peptide Chains B Inter-chain H-Bonding A->B Increased Chain Length & Concentration on Resin C β-Sheet Formation B->C Sequence-dependent (e.g., Hydrophobicity, Dnp) D Insoluble Aggregates (Poor Solvation) C->D Chain Collapse E Incomplete Coupling & Deprotection D->E F Low Yield & Purity E->F

Caption: The progression from well-solvated peptide chains to insoluble aggregates during SPPS.

Diagram 2: Troubleshooting Decision Tree for Aggregation

Troubleshooting start Signs of Aggregation? (e.g., Resin Shrinking, Slow Coupling) optimize_std Step 1: Optimize Standard Conditions start->optimize_std Yes switch_solvent Switch to NMP or add DMSO optimize_std->switch_solvent heat Apply Heat (Conventional or Microwave) optimize_std->heat advanced Step 2: Use Disrupting Agents switch_solvent->advanced Still issues heat->advanced Still issues chaotropic Perform Chaotropic Salt Wash (LiCl) advanced->chaotropic sonicate Apply Sonication During Reactions advanced->sonicate modify Step 3: Resynthesize with Advanced Building Blocks chaotropic->modify Still issues sonicate->modify Still issues backbone Incorporate Hmb/Dmb Protected Residue modify->backbone pseudo Use Pseudoproline Dipeptide modify->pseudo end_node Synthesis Successful backbone->end_node pseudo->end_node

Caption: A step-by-step decision tree for addressing on-resin peptide aggregation.

References

  • Novabiochem, Overcoming Aggregation in Solid-phase Peptide Synthesis, [Link]

  • Wikipedia, Pseudoproline, [Link]

  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis, [Link]

  • 2BScientific, 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them, [Link]

  • Hielscher Ultrasonics, Peptide Synthesis made Efficient using Sonication, [Link]

  • JPT, Long peptide Synthesis, [Link]

  • National Institutes of Health (NIH), Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis, [Link]

  • ACS Publications, Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies, [Link]

  • Waspeptide, Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol, [Link]

  • Ontores, How to Optimize Peptide Synthesis?, [Link]

  • RSC Publishing, Heat-enhanced peptide synthesis on Teflon-patterned paper, [Link]

  • PubMed, Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6, [Link]

  • MDPI, Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6, [Link]

  • National Institutes of Health (NIH), Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β, [Link]

  • Iris Biotech, Optimizing Peptide Coupling: Key Techniques, [Link]

  • Nowick Lab, UC Irvine, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2), [Link]

  • Google Patents, Coupling method for peptide synthesis at elevated temper
  • RSC Publishing, Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent, [Link]

  • Gyros Protein Technologies, Solid-phase Peptide Synthesis (SPPS) in Research & Development, [Link]

  • CSBio, Practical Synthesis Guide to Solid Phase Peptide Chemistry, [Link]

  • ResearchGate, Solubility of DNP-amino acids and their partitioning in biodegradable ATPS: Experimental and ePC-SAFT modeling, [Link]

  • Frontiers, N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis, [Link]

  • ChemRxiv, Amino Acid Composition drives Peptide Aggregation, [Link]

  • National Institutes of Health (NIH), Application of DNP-enhanced solid-state NMR to studies of amyloid-β peptide interaction with lipid membranes, [Link]

  • Biotage, What do you do when your peptide synthesis fails?, [Link]

Sources

Technical Support Center: Green Chemistry Solutions for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to Thiophenol for His(Dnp) Removal Ticket ID: SPPS-GRN-042 Status: Open Agent: Senior Application Scientist

Executive Summary & Reagent Selection

The Challenge: The 2,4-dinitrophenyl (Dnp) group is a robust protecting group for the imidazole side chain of Histidine, preventing racemization and acylation. However, its removal traditionally requires Thiophenol , a reagent with high toxicity and a noxious odor that permeates laboratory equipment.

The Solution: We recommend shifting to 2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT) activated by a strong base (DBU). While not completely odorless, these alternatives significantly reduce toxicity and vapor pressure compared to thiophenol while maintaining high deprotection efficiency.

Comparative Analysis of Reagents
FeatureThiophenol (Standard) 2-Mercaptoethanol (Recommended) Dithiothreitol (DTT) (Premium)
Role Nucleophile (Thiolysis)Nucleophile (Thiolysis)Nucleophile (Thiolysis)
Odor Profile Severe (Stench, lingering)Moderate (Rotten egg, manageable)Low (Solid, low vapor pressure)
Toxicity High (Fatal if inhaled/absorbed)Moderate (Toxic, irritant)Low/Moderate (Irritant)
Base Required DIPEA (Weak Base)DBU (Strong Base)DBU (Strong Base)
Reaction Rate Fast (30-60 min)Medium (2 x 30 min)Medium (2 x 30 min)
Cost LowLowHigh
Risk Factor Environmental HazardFlammableExpensive for large scale

The Mechanism: Nucleophilic Aromatic Substitution ( )

Understanding the mechanism is crucial for troubleshooting. The Dnp group is removed via an


 reaction. The thiolate anion (generated by the base) attacks the electron-deficient Dnp ring, displacing the imidazole nitrogen.

Key Insight: The reaction is driven by the acidity of the thiol and the strength of the base . Thiophenol (


) works with DIPEA. Aliphatic thiols like 2-ME (

) are less acidic, requiring a stronger base like DBU (

) to generate sufficient thiolate concentration.

DnpRemovalMechanism HisDnp His(Dnp)-Resin (Substrate) Complex Meisenheimer Complex HisDnp->Complex S_NAr Step 1 Base Base (DBU) (Activator) Thiol R-SH (2-ME) (Pro-Nucleophile) Base->Thiol Deprotonation Thiolate R-S⁻ (Active Nucleophile) Thiol->Thiolate Thiolate->HisDnp Attack on C-1 Products His-Resin + Dnp-S-R (Yellow Byproduct) Complex->Products Elimination

Figure 1: Mechanistic pathway of Dnp removal using a Thiol/Base system. The formation of the yellow Dnp-thioether byproduct is a visual indicator of reaction progress.

Validated Protocols

These protocols are designed for batch synthesis (manual or automated).

Protocol A: The "Green" Liquid Alternative (2-ME/DBU)

Best for: Standard SPPS where cost and ease of handling are balanced.

Reagents:

  • 2-Mercaptoethanol (2-ME)[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • DMF (N,N-Dimethylformamide)[2]

Step-by-Step:

  • Preparation: Prepare a solution of 20% 2-ME and 10% DBU in DMF (v/v). Note: Prepare fresh. The solution may turn slightly yellow due to oxidation, which is normal.

  • Swell: Ensure resin is swollen in DMF for 15 mins.

  • Reaction: Add the solution to the resin (approx. 10 mL per gram of resin).

  • Agitation: Shake/vortex at Room Temperature for 30 minutes .

  • Drain & Repeat: Drain the vessel. Add fresh reagent and shake for another 30 minutes .

  • Wash (CRITICAL): Drain and wash the resin with DMF.

    • Visual Check: The filtrate will be bright yellow/orange (Dnp-2-ME adduct).

    • Repeat washing with DMF until the filtrate is completely colorless.

    • Tip: If the resin beads themselves remain yellow, repeat the reaction step.

Protocol B: The "Low Odor" Solid Alternative (DTT/DBU)

Best for: Labs with poor ventilation or strict odor policies.

Reagents:

  • Dithiothreitol (DTT)[3][4]

  • DBU

  • DMF[2][5][6][7][8]

Step-by-Step:

  • Preparation: Dissolve DTT (0.5 M) and DBU (0.5 M) in DMF.

  • Reaction: Add to swollen resin.

  • Agitation: Shake for 1 hour .

  • Wash: Wash extensively with DMF until colorless.

Troubleshooting & FAQs

Q1: My resin is still yellow after washing. Is the reaction incomplete?

A: Likely, yes. The Dnp group itself is yellow, and the cleaved byproduct (Dnp-thioether) is also yellow.

  • Test: Take a few beads, wash them with MeOH/DCM in a separate vial. If the beads are white but the solution was yellow, it was just trapped byproduct. If the beads are still deeply yellow, the deprotection is incomplete.

  • Fix: Repeat the treatment with fresh reagents. Ensure your resin is not aggregated (try swelling in NMP instead of DMF).

Q2: I lost my N-terminal Fmoc group! What happened?

A: You used DBU.

  • Cause: DBU is a strong base (

    
    ) and will remove Fmoc groups (
    
    
    
    removal threshold
    
    
    ).
  • Solution: Perform Dnp removal after the final Fmoc deprotection (on the free N-terminus).

  • Alternative: If you must keep the Fmoc group on (e.g., for fragment condensation), you cannot use the DBU method. You must revert to Thiophenol/DIPEA or try 2-ME/DIPEA for a much longer time (e.g., 12-24 hours), though this is less efficient.

Q3: Can I use 1-Dodecanethiol?

A: Yes, but with caveats.

  • 1-Dodecanethiol is hydrophobic and "odorless," but its long chain can cause steric hindrance in the resin matrix, leading to slower reaction rates. It is often used in solution phase but is less proven in SPPS than 2-ME. If used, extend reaction times to 2x 1 hour.

Troubleshooting Workflow

Troubleshooting Start Issue: Dnp Removal Failure CheckColor Is the Resin Yellow? Start->CheckColor CheckFmoc Did you lose Fmoc? Start->CheckFmoc Wash Wash with DMF x 5 Wash with DCM x 5 CheckColor->Wash Yes DBU_Issue DBU removes Fmoc CheckFmoc->DBU_Issue Yes StillYellow Incomplete Reaction Wash->StillYellow Still Yellow? Retry Retry StillYellow->Retry Use Fresh 2-ME/DBU Increase Time Solution Solution DBU_Issue->Solution Change Order: Remove Fmoc first, then remove Dnp

Figure 2: Decision tree for diagnosing common issues during Dnp removal.

References

  • Golebiowski, A., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions. Biotecnología Aplicada. Retrieved from [Link]

  • ResearchGate. (2013). Discussion on DTT vs 2-Mercaptoethanol efficiency and odor. Retrieved from [Link]

Sources

Technical Support Center: Advanced SPPS Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Aspartimide Formation in Asp-Orn(Dnp) Sequences

Target Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists. Objective: Eliminate -18 Da (Aspartimide) and +67 Da (Piperidide) impurities in sequences containing Asp(OtBu) adjacent to Orn(Dnp).

The "Asp-Orn(Dnp)" Paradox: Executive Summary

The sequence Asp-Orn(Dnp) represents a "perfect storm" for aspartimide formation during Solid Phase Peptide Synthesis (SPPS). While Glycine is the classic steric trigger for aspartimide, Orn(Dnp) presents a unique electronic and steric challenge.

Why this sequence fails:

  • Steric Crowding: The bulky Dinitrophenyl (Dnp) group on the Ornithine side chain can force the peptide backbone into a "turn" conformation, bringing the Ornithine backbone amide nitrogen (

    
    ) into proximity with the Aspartate side-chain ester.
    
  • Base Exposure: Orn(Dnp) requires specific deprotection strategies (often thiolysis) that involve bases. If Dnp is removed on-resin while the Asp side chain is still protected as an ester (OtBu), the prolonged exposure to base triggers rapid cyclization.

The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The reaction is base-catalyzed (typically by Piperidine during Fmoc removal or DIEA during Dnp removal).

Visualizing the Pathway:

AspartimideMechanism Start Asp(OtBu)-Orn(Dnp) (Linear Precursor) Base Base (Piperidine/DIEA) Deprotonates Orn Amide Start->Base Intermediate Amide Anion (Nucleophile) Base->Intermediate Attack Nucleophilic Attack on Asp Side Chain Ester Intermediate->Attack Aspartimide Aspartimide Ring (Succinimide Intermediate) [-18 Da] Attack->Aspartimide Loss of OtBu ProductA alpha-Asp Peptide (Desired) Aspartimide->ProductA Hydrolysis (H2O) ProductB beta-Asp Peptide (Iso-aspartate) Aspartimide->ProductB Hydrolysis (H2O) ProductC Piperidide Adduct [+67 Da] Aspartimide->ProductC Aminolysis (Piperidine)

Figure 1: The mechanism of base-catalyzed aspartimide formation. The critical step is the deprotonation of the Ornithine amide nitrogen, which then attacks the Aspartate ester.

Troubleshooting & Prevention Protocols
Strategy A: The "Chemical Modifier" Approach (Standard Defense)

Use this for standard synthesis when the risk is moderate.

The most cost-effective solution is to lower the basicity of the deprotection solution. The addition of an acidic modifier suppresses the ionization of the amide bond without preventing Fmoc removal.

Protocol: HOBt-Modified Deprotection

  • Prepare Base Solution: Dissolve 0.1 M HOBt (anhydrous or hydrate) in your standard 20% Piperidine/DMF solution.

    • Note: The solution will turn yellow/orange; this is normal.

  • Execute Deprotection: Perform Fmoc removal using this modified cocktail.

  • Rationale: The HOBt acts as a proton source, keeping the backbone amide nitrogen protonated and non-nucleophilic, significantly reducing the rate of cyclization [1].

Strategy B: The "Steric Shield" Approach (High-Risk Sequences)

Use this specifically for Asp-Orn(Dnp) sequences or if Strategy A fails.

Standard Asp(OtBu) protection is insufficient for this sequence.[1] You must switch to a bulkier protecting group that physically blocks the attack.[2][3]

Recommendation: Switch to Fmoc-Asp(OMpe)-OH

  • Reagent: Fmoc-L-Asp(OMpe)-OH (3-methylpent-3-yl ester).

  • Mechanism: The OMpe group is significantly bulkier than the tert-butyl (OtBu) group.[1] This steric bulk prevents the Ornithine nitrogen from approaching the ester carbonyl [2].

  • Protocol: Simply substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH during the coupling of the Asp residue. No other protocol changes are required.

Protecting GroupRelative Aspartimide RiskCost FactorRecommendation
Asp(OtBu) HighLowAvoid in Asp-Orn(Dnp)
Asp(OMpe) Very LowMediumPreferred Standard
Asp(OBno) NegligibleHighUse for extreme cases
Strategy C: The "Backbone Protection" Approach (The Guarantee)

Use this if you cannot source Asp(OMpe).

If the amide nitrogen is blocked, it cannot attack. Use a backbone protecting group on the Ornithine residue (the residue after Asp).

  • Reagent: Fmoc-Orn(Dnp, Hmb)-OH (if available) or insertion of a Dmb/Hmb backbone protector.

  • Constraint: Introducing Hmb on bulky residues like Orn(Dnp) can be synthetically difficult due to steric clash during coupling. Strategy B (OMpe) is usually preferred for this specific sequence.

Critical Workflow: Dnp Removal

The Hidden Trap: Many researchers successfully synthesize the peptide but ruin it during the Dnp removal step.

The Problem: Dnp is stable to TFA. It must be removed by thiolysis (Thiophenol/Base). If you do this on-resin while Asp(OtBu) is present, the base (usually DIEA or Piperidine) will cause massive aspartimide formation.

Optimized Protocol for Asp-Orn(Dnp) Sequences:

  • Method 1: Post-Cleavage Removal (Recommended)

    • Cleave the peptide from the resin using high-TFA cocktail (removes OtBu, leaves Dnp).

    • Precipitate and lyophilize the crude peptide.

    • Dissolve peptide in water/buffer.

    • Remove Dnp in solution (pH ~8.0) where the Asp is now a free acid (Asp-OH).

    • Why: The free acid Asp-OH is much less reactive toward cyclization than the Asp-OtBu ester.

  • Method 2: On-Resin Removal (Only with OMpe)

    • If you must remove Dnp on-resin, you must use Asp(OMpe) during synthesis.

    • Reagent: 20% Mercaptoethanol + 10% DIEA in DMF (Alternative to Thiophenol).

    • Time: 3 x 30 mins.

    • Wash: Extensive DMF / DCM washes.

FAQs: Troubleshooting Specific Issues

Q1: Mass Spec shows a peak at [M-18]. Is this my peptide? A: No. This is the Aspartimide byproduct (loss of H2O from the linear sequence). If you see this, your Asp side chain has cyclized.[2][4] You cannot easily separate this impurity.[2][5] You must resynthesize using Asp(OMpe) or the HOBt-modified deprotection method.

Q2: I see a peak at [M+67] or [M+85]. What is this? A: This is the Piperidide adduct . The aspartimide ring formed, and then the piperidine (from your deprotection step) attacked the ring, opening it and attaching itself to your peptide.[2][6] This confirms that aspartimide formation is your root cause.

Q3: Can I use Piperazine instead of Piperidine? A: Yes. Piperazine (typically 5-10%) is a weaker base (pKa ~9.8) compared to Piperidine (pKa ~11.1). It reduces aspartimide formation but is also slower at removing Fmoc groups, particularly in difficult sequences like those containing bulky Orn(Dnp). If you switch, monitor Fmoc removal efficiency closely [3].

Q4: Does the Dnp group itself cause the reaction? A: Indirectly. The Dnp group is electron-withdrawing, which can acidify the NH of the Ornithine, making it easier to deprotonate. However, the primary driver is the steric constraint it imposes and the bases used to remove it.

References
  • Martinez, J., et al. (1985). "Prevention of aspartimide formation in solid phase peptide synthesis." Tetrahedron Letters, 26(52), 6461-6464. Link

  • CEM Corporation. "Fmoc-Asp(OMpe)-OH Product Guide." CEM Peptide Resources. Link

  • Iris Biotech. "Aspartimide Formation: Mechanisms and Prevention."[6] Knowledge Base. Link

  • Merriefield, R.B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Sigma-Aldrich (Merck). "Solving Aspartimide Formation in Fmoc SPPS." Technical Keys. Link

Sources

Validation & Comparative

Benchmarking Mass Spectrometry Performance: Dnp-Protected Peptides vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-fidelity Solid Phase Peptide Synthesis (SPPS), the 2,4-Dinitrophenyl (Dnp) group serves a critical niche: it is the gold standard for protecting Histidine (His) against racemization during coupling. However, for the analytical chemist, Dnp presents a paradox. While it ensures stereochemical purity, its strong electron-withdrawing nature significantly suppresses ionization in Electrospray Ionization (ESI) mass spectrometry, often rendering peptides "invisible" compared to their Trityl (Trt) protected counterparts.

This guide objectively compares Dnp-protected peptides against standard alternatives, detailing the physicochemical mechanisms of signal suppression, fragmentation signatures, and validated protocols for monitoring Dnp removal.

Technical Deep Dive: The Physics of Dnp in Mass Spectrometry

To characterize Dnp-protected peptides effectively, one must understand how the dinitrophenyl moiety alters the gas-phase behavior of the peptide.

Ionization Suppression Mechanism

The Dnp group (


) contains two nitro groups (

) on an aromatic ring. These are powerfully electron-withdrawing.
  • Proton Affinity (PA) Reduction: In positive mode ESI (

    
    ), peptides fly by accepting protons (
    
    
    
    ) on basic sites (N-terminus, Lys, Arg, His). The Dnp group pulls electron density away from the imidazole ring of Histidine, drastically lowering its basicity (
    
    
    drops from ~6.0 to significantly lower).
  • Charge Delocalization: The resulting lack of localizable charge reduces the ionization efficiency relative to non-Dnp peptides.

Mass Spectral Signature

If ionization is achieved, the Dnp group imparts a distinct signature:

  • Mass Shift: The replacement of a Histidine proton (

    
    , 1.008 Da) with the Dnp group (
    
    
    
    , 167.09 Da) results in a net mass increase of +166.08 Da .
  • Fragmentation (MS/MS): Under Collision-Induced Dissociation (CID), Dnp-protected peptides often exhibit "silent" fragmentation or specific neutral losses rather than the rich

    
     ion series seen with Trityl protection.
    

Comparative Analysis: Dnp vs. Trityl (Trt)[1][2][3]

The following comparison evaluates the two dominant Histidine protecting groups.

Table 1: Performance Metrics in Synthesis and Analysis
FeatureFmoc-His(Dnp)-OH Fmoc-His(Trt)-OH Analytical Impact
Racemization Control Superior. Prevents N

vs N

isomerization.
Good , but risk increases with temperature/activation.Dnp yields purer chiral products but harder analysis.
Removal Condition Thiolysis (Thiophenol/DIPEA).[1] Separate step required.Acidolysis (TFA).[2] Removed during global cleavage.Trt is "invisible" in final MS; Dnp requires confirmation of removal.
ESI(+) Sensitivity Low. Strong signal suppression.High. Native His basicity restored immediately.Trt allows standard LC-MS; Dnp requires concentrated injection.
Hydrophobicity High. Increases LC retention time significantly.Moderate (as free His after cleavage).[2]Dnp peptides elute later, often in high organic gradients.
Diagnostic Ion +166 Da adduct; Neutral loss of NO/NO

.
Standard Immonium ion (110 Da).Dnp requires targeted mass lists to identify.
Experimental Evidence: Signal Intensity

In comparative experiments injecting equimolar amounts of a model peptide (e.g., Ala-His-Gly-Lys) synthesized with Dnp vs. Trt:

  • Trt-Synthesis: The Total Ion Current (TIC) shows a sharp, intense peak. The mass spectrum is dominated by

    
     and 
    
    
    
    .
  • Dnp-Synthesis (Pre-cleavage): The TIC intensity is typically 10–50x lower . The charge state distribution shifts toward lower charge states (e.g., predominantly

    
    ) because the Histidine is no longer a viable proton acceptor.
    

Validated Protocol: Monitoring Dnp Removal (Thiolysis)

Because Dnp is stable to TFA (the standard cleavage acid), it must be removed via thiolysis before or after cleavage.[2] The following protocol describes Post-Cleavage Thiolysis Monitoring , which is the most robust method to ensure complete deprotection.

Workflow Visualization

The following diagram illustrates the critical decision points in the Dnp monitoring workflow.

Dnp_Workflow Figure 1: Iterative MS-guided workflow for Dnp deprotection. Synthesis SPPS Synthesis (His-Dnp) Cleavage TFA Cleavage (Peptide + Dnp intact) Synthesis->Cleavage MS_Check1 LC-MS Check 1 Target: [M+166] Cleavage->MS_Check1 Aliquot Thiolysis Thiolysis Treatment (Thiophenol/DIPEA) Cleavage->Thiolysis Bulk MS_Check1->Thiolysis Confirm +166 Da MS_Check2 LC-MS Check 2 Target: [M_native] Thiolysis->MS_Check2 Monitor Reaction MS_Check2->Thiolysis Incomplete Repeat Final Lyophilization MS_Check2->Final If +166 Da gone

Step-by-Step Methodology

Objective: Remove Dnp group and validate via Mass Spec.

  • Initial Assessment (The "Dirty" Scan):

    • Inject a small aliquot of the crude TFA-cleaved peptide.

    • Search Parameter: Look for Mass =

      
      .
      
    • Note: Expect low signal intensity. Use a high organic gradient (50-90% B) as the Dnp-peptide is hydrophobic.

  • Thiolysis Reaction:

    • Dissolve crude peptide in DMF (Dimethylformamide).[1]

    • Add 20% Mercaptoethanol (or Thiophenol) and 10% DIPEA (Diisopropylethylamine).

    • Caution: Thiophenol is toxic and malodorous; work in a fume hood. Mercaptoethanol is a milder alternative but may require longer reaction times (2-4 hours).

  • Reaction Monitoring (LC-MS):

    • Take 10 µL aliquots at T=0, T=1h, T=2h.

    • Dilute 1:10 in 50% Acetonitrile/Water (0.1% Formic Acid) to quench the basic DIPEA.

    • Success Criteria:

      • Disappearance of the

        
         peak.
        
      • Appearance and growth of the

        
         peak.
        
      • Observation: The native peptide signal will likely be much stronger than the starting Dnp-peptide signal due to restored ionization efficiency.

Troubleshooting & Optimization

When characterization fails or signals are ambiguous, apply these corrective measures.

Overcoming Ionization Suppression

If the Dnp-protected peptide is not visible in standard ESI(+):

  • Switch to Negative Mode (ESI-): The nitro groups on Dnp can stabilize negative charge. Look for

    
    .
    
  • Nano-Electrospray: Increasing the surface-to-volume ratio of the droplets can mitigate suppression effects caused by the hydrophobic Dnp group.

  • Doping: Add 0.1% m-nitrobenzyl alcohol (NBA) to the mobile phase (rare, but effective for "super-charging" difficult aromatics).

Distinguishing Dnp from Other Adducts

Dnp adds +166 Da.[3] Be careful not to confuse this with:

  • TFA Adducts: +114 Da (common in prep LC).

  • tBu adducts: +56 Da (incomplete deprotection of other side chains).

Fragmentation Logic

The following diagram details the fragmentation pathway to confirm Dnp presence if the mass shift alone is inconclusive.

Dnp_Fragmentation Figure 2: MS/MS Fragmentation pathways for Dnp-His peptides. cluster_0 Primary Fragmentation (CID) cluster_1 Diagnostic Fragments Parent Precursor Ion [M + Dnp + H]+ Native Native Peptide Ion [M + H]+ Parent->Native Labile Cleavage Neutral Neutral Loss (Dnp Group - 166Da) Parent->Neutral Neutral Loss Immonium Dnp-His Immonium (m/z ~276) Parent->Immonium High Energy NitroLoss Loss of NO2 [M - 46] Parent->NitroLoss Characteristic

References

  • National Institutes of Health (NIH). (2011). Investigation of neutral loss during collision induced dissociation of peptide ions. PMC. Retrieved from [Link]

  • University of Waterloo. (2023). Ion Suppression and ESI Mechanisms. Mass Spectrometry Facility. Retrieved from [Link]

  • SCIEX. (2023). Ionization Efficiency and Ion Suppression in Biotherapeutics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to NMR Spectrum Analysis of Fmoc-Orn(Dnp)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding a Complex Building Block

In the landscape of peptide synthesis and drug development, chemically modified amino acids are fundamental tools. Fmoc-Orn(Dnp)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2,4-dinitrophenyl)-L-ornithine, is a prime example of such a specialized building block. It incorporates three key moieties: the ornithine backbone, the acid-stable but base-labile Fmoc protecting group on the α-amine, and the chromophoric, electron-withdrawing Dnp group on the δ-amine of the side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the identity, purity, and structural integrity of this and other complex organic molecules. However, the multi-functional nature of this compound presents unique challenges and necessitates a well-designed analytical strategy to avoid misinterpretation. This guide provides an in-depth comparison of NMR analytical approaches, grounded in experimental data and causality, to empower researchers to obtain and accurately interpret high-quality spectra of this important compound.

Understanding the Spectrum: A Moiety-by-Moiety Analysis

The first step in any NMR analysis is to develop a hypothesis of the expected spectrum based on the molecule's structure. The ¹H and ¹³C NMR spectra of this compound can be dissected into three distinct sets of signals, each with characteristic chemical shifts.

  • The Fmoc Group: This large, aromatic system provides a distinctive fingerprint. Its eight aromatic protons typically appear in the downfield region of the ¹H spectrum, between 7.3 and 7.9 ppm . The aliphatic protons of the fluorenyl group (CH and CH₂) resonate further upfield, generally between 4.2 and 4.5 ppm .

  • The Ornithine Core: This is the chiral backbone of the molecule.

    • α-Proton (α-H): This proton is attached to the stereocenter and is sensitive to its environment. It is typically found between 4.0 and 5.0 ppm in the ¹H spectrum, often as a multiplet due to coupling with the adjacent side-chain protons.

    • Side Chain Protons (β, γ, δ-CH₂): The three methylene groups of the ornithine side chain present a more complex picture. They resonate in the aliphatic region, typically between 1.5 and 3.5 ppm . The δ-CH₂ group, being directly attached to the Dnp-substituted nitrogen, is the most deshielded and will appear furthest downfield in this range. Overlapping signals are common, often requiring 2D NMR techniques for unambiguous assignment.

  • The Dnp (2,4-Dinitrophenyl) Group: This is a strongly electron-withdrawing group, which significantly deshields the protons on its aromatic ring. This results in three aromatic protons appearing in the most downfield region of the ¹H spectrum.

    • H3: Appears as a doublet around 9.1 ppm .

    • H5: Appears as a doublet of doublets around 8.3 ppm .

    • H6: Appears as a doublet around 7.2-7.5 ppm . The strong deshielding effect makes these signals excellent reporters for the presence of the Dnp group[1][2].

Experimental Design: A Comparative Guide to Acquiring Quality Data

The quality of an NMR spectrum is fundamentally dependent on the experimental setup. For this compound, the choice of solvent is the most critical variable.

Solvent Selection: The Critical First Step

The solubility and conformation of this compound are highly dependent on the solvent, which in turn dictates the appearance of the spectrum. The most common choices are Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).

SolventAdvantagesDisadvantagesBest For
DMSO-d₆ Excellent Solubilizing Power: Dissolves both polar (COOH, Dnp) and non-polar (Fmoc) moieties effectively. Observes Exchangeable Protons: The NH and COOH protons are visible, providing a more complete structural picture. High Boiling Point: Ideal for variable temperature (VT) experiments to resolve dynamic effects like rotamers[2].Viscous: Can lead to slightly broader lines than in other solvents. Hygroscopic: The residual water peak (around 3.3 ppm) can obscure signals from the ornithine side chain.Comprehensive structural elucidation. This is the recommended starting point for a full characterization.
CDCl₃ High Resolution: Generally provides sharper signals due to its low viscosity. Easy to Remove: Volatility makes sample recovery straightforward.Poor Solubility: May not fully dissolve the compound, especially if it is in a salt form, leading to low signal-to-noise. Hides Exchangeable Protons: NH and COOH protons often exchange too rapidly or are too broad to be observed reliably.Quick purity checks if solubility is not an issue. Less ideal for detailed characterization.
D₂O Identifies Exchangeable Protons: Adding a drop of D₂O to a DMSO-d₆ solution will cause the NH and COOH proton signals to disappear, confirming their identity.Very Poor Solubility: The large hydrophobic Fmoc group prevents dissolution in D₂O alone.Confirmatory experiments (D₂O exchange) only. Not suitable as a primary solvent.

Causality Insight: The choice of DMSO-d₆ is often superior because the amphipathic nature of this compound (hydrophobic Fmoc, hydrophilic carboxylate and Dnp groups) makes it a challenging solute for less polar solvents like CDCl₃[3].

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation in DMSO-d₆

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, mild warming (e.g., with a heat gun on a low setting) can aid dissolution if necessary.

  • Analysis: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. It is crucial to obtain a sufficient number of scans for the ¹³C spectrum due to its lower natural abundance and sensitivity.

Protocol 2: D₂O Exchange for Confirmation of Labile Protons

  • Acquire Initial Spectrum: Following Protocol 1, obtain a standard ¹H NMR spectrum in DMSO-d₆. Note the chemical shifts and integrals of the peaks suspected to be from NH and COOH protons.

  • Add D₂O: Carefully add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Cap the tube, invert gently several times to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the NH and COOH protons will have significantly diminished or disappeared entirely in the second spectrum, confirming their assignment.

Comparative Data Analysis and Interpretation

The following table summarizes the anticipated chemical shifts for this compound in the two most common solvents. These values are predictive and can be used to guide the initial assignment of an experimental spectrum.

Table 1: Predicted ¹H and ¹³C Chemical Shifts (ppm) for this compound

MoietyAtom¹H Shift (DMSO-d₆)¹³C Shift (DMSO-d₆)¹H Shift (CDCl₃)¹³C Shift (CDCl₃)
Fmoc Aromatic C-H7.30 - 7.90120 - 1447.25 - 7.80120 - 144
CH₂-O~4.30~66~4.40~67
CH~4.25~47~4.20~47
Ornithine α-NH~8.5 (broad)-Not observed-
α-CH~4.50~54~4.60~54
β-CH₂~1.7 - 1.9~29~1.8 - 2.0~30
γ-CH₂~1.6 - 1.8~25~1.7 - 1.9~26
δ-CH₂~3.40~40~3.50~40
δ-NH~8.8 (triplet)-Not observed-
COOH>12.0 (v. broad)~173Not observed~175
Dnp H3~9.10 (d)~130~9.15 (d)~129
H5~8.30 (dd)~124~8.35 (dd)~124
H6~7.40 (d)~118~7.20 (d)~117

Note: These are estimated values based on data for similar structures[4][5]. Actual shifts can vary with concentration and temperature.

Troubleshooting Common Spectral Issues
  • Signal Broadening: The carbamate bond within the Fmoc group has a significant rotational barrier. This can lead to the presence of multiple rotamers that are slowly interconverting on the NMR timescale, resulting in broadened signals, particularly for the α-proton and adjacent Fmoc protons[2].

    • Solution: Performing high-temperature NMR (e.g., at 80-120 °C in DMSO-d₆) can increase the rate of interconversion, causing the distinct rotamer signals to coalesce into a single, sharp peak[2].

  • Signal Overlap: The aliphatic region (1.5-2.0 ppm) is often crowded due to the β- and γ-CH₂ protons of the ornithine side chain.

    • Solution: Advanced 2D NMR techniques are essential for resolving this ambiguity.

Advanced Methods for Unambiguous Assignment: 2D NMR

While 1D NMR provides a foundational overview, 2D NMR is indispensable for confirming the precise connectivity of atoms in this compound.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton network of the ornithine side chain, connecting the α-H to the β-CH₂, then to the γ-CH₂, and finally to the δ-CH₂.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons, such as those in the Fmoc and Dnp aromatic rings and the carboxyl carbon.

The following workflow illustrates a comprehensive NMR analysis strategy.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Structure Confirmation cluster_analysis Final Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 Acquire 1H Spectrum Prep->H1 C13 Acquire 13C Spectrum H1->C13 D2O D2O Exchange (optional) H1->D2O Confirm NH/OH COSY 1H-1H COSY (Trace H-H Connectivity) C13->COSY HSQC 1H-13C HSQC (Assign Protonated Carbons) COSY->HSQC HMBC 1H-13C HMBC (Assign Quaternary Carbons) HSQC->HMBC Assign Full Signal Assignment HMBC->Assign Confirm Structure & Purity Confirmation Assign->Confirm

Caption: Comprehensive workflow for the NMR analysis of this compound.

Alternative Techniques: Dynamic Nuclear Polarization (DNP-NMR)

For specialized applications, such as studying the interaction of this amino acid within a larger biological matrix or in solid-state NMR, sensitivity can be a major limitation. Dynamic Nuclear Polarization (DNP) is an advanced technique that can enhance NMR signal intensities by orders of magnitude[6][7]. In a DNP experiment, polarization is transferred from unpaired electron spins (from a stable radical added to the sample) to the nuclei of interest. While not a routine characterization method, DNP-NMR is a powerful alternative for studies requiring exceptionally high sensitivity.

Conclusion

The NMR analysis of this compound is a multi-step process that requires careful experimental design and a systematic approach to spectral interpretation. The choice of solvent is paramount, with DMSO-d₆ emerging as the superior option for comprehensive characterization due to its excellent solubilizing properties and ability to reveal exchangeable protons. While 1D NMR provides a crucial fingerprint of the molecule, the inherent complexity and potential for signal overlap, particularly in the ornithine side chain, necessitate the use of 2D techniques like COSY, HSQC, and HMBC for unambiguous structural confirmation. By understanding the characteristic signals of each molecular moiety and applying the comparative strategies outlined in this guide, researchers can confidently verify the structure and purity of this vital peptide building block.

References

  • Kainosho, M., & Ajisaka, K. (1977). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry, 41(5), 903-905.
  • Fujiwara, S., Arata, Y., & Haraguchi, N. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan, 35(4), 578-580.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • SeRMN-UAB - Universitat Autònoma de Barcelona. (2011). What is DNP? Obtaining enhanced NMR signals for in-vitro and in-vivo applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ in ppm and J in Hz). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data for Compounds 1 and 2 in CDCl 3 (δ in ppm; J in Hz). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dinitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). [ 1 H, 13 C] NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (NP0000020). Retrieved from [Link]

  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 500 MHz, DMSO-d6, simulated) (NP0034954). Retrieved from [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. (c) 13C-NMR spectrum of the diamine monomer DA placed in DMSO-d6. Retrieved from [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling for each amino acid recorded at RT and 500 MHz. Retrieved from [Link]

  • American Elements. (n.d.). Fmoc-Orn-OH.HCl. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Efficient DNP NMR of membrane proteins: sample preparation protocols, sensitivity, and radical location. Retrieved from [Link]

  • PubChem. (n.d.). L-(-)-Ornithine. Retrieved from [Link]

  • PMC. (n.d.). Selective high-resolution DNP-enhanced NMR of biomolecular binding sites. Retrieved from [Link]

Sources

Fmoc-Orn(Dnp)-OH vs. Fmoc-Orn(Alloc)-OH: A Definitive Guide to Orthogonal Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Fmoc-Orn(Dnp)-OH and Fmoc-Orn(Alloc)-OH for orthogonal protection in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

In the synthesis of cyclic, branched, or side-chain modified peptides, the choice of orthogonal protection for the δ-amine of Ornithine (Orn) is critical.

  • Fmoc-Orn(Alloc)-OH is the industry standard for temporary orthogonal protection. It offers mild, highly selective deprotection via Palladium(0) catalysis, making it ideal for on-resin cyclization (lactamization) or branching.

  • This compound is primarily a chromophoric/quencher building block (e.g., for FRET assays). While the Dnp group can be removed via thiolysis, the process is significantly slower and less efficient on amines than on Histidine. Consequently, it is rarely used as a transient protecting group unless Palladium chemistry must be strictly avoided.

Verdict: Use Alloc for synthetic versatility (cyclization/branching).[1] Use Dnp only if you require a permanent label or if specific sensitivity precludes metal catalysts.

Scientific Foundation: The "Ornithine Effect" & Orthogonality

The Challenge: Lactamization

Ornithine is prone to a specific side reaction known as the "Ornithine Effect." Upon activation of the C-terminus or exposure of the δ-amine, the side chain can attack the backbone carbonyl, forming a six-membered δ-lactam . This terminates chain elongation and reduces yield.

  • Requirement: The δ-amine protecting group must remain absolutely stable during Fmoc removal (piperidine) and coupling (base/activator) but must be removable under conditions that do not trigger lactamization or affect other side chains (e.g., tBu, Trt).

Mechanistic Comparison
Alloc (Allyloxycarbonyl)
  • Mechanism:

    
    -Allyl Palladium Complex formation.
    
  • Reagent: Pd(PPh

    
    )
    
    
    
    (Catalyst) + PhSiH
    
    
    (Scavenger).
  • Orthogonality: Completely stable to TFA (acid) and Piperidine (base). Labile only to Pd(0).

Dnp (2,4-Dinitrophenyl) [2]
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reagent: Thiol (Mercaptoethanol or Thiophenol) + Base (DIPEA/DBU).

  • Orthogonality: Stable to TFA. Stable to dilute base (Fmoc removal conditions), but susceptible to strong nucleophiles.

  • Note: Unlike

    
    -Dnp on Histidine, 
    
    
    
    -Dnp is a secondary aniline derivative, making it significantly more resistant to cleavage.

Mechanisms Alloc Fmoc-Orn(Alloc) Pd Pd(0) Complex Alloc->Pd Oxidative Addition Dnp Fmoc-Orn(Dnp) Thiol Thiolate Anion (RS-) Dnp->Thiol Nucleophilic Attack AllylCation π-Allyl Pd Species Pd->AllylCation Decarboxylation Meisenheimer Meisenheimer Complex Thiol->Meisenheimer Intermediate FreeAmine1 Free δ-Amine (Ready for Cyclization) AllylCation->FreeAmine1 Scavenger (PhSiH3) Capture FreeAmine2 Free δ-Amine (Often Incomplete) Meisenheimer->FreeAmine2 Elimination of Dnp-Thioether

Figure 1: Mechanistic pathways for Alloc (top) and Dnp (bottom) deprotection. Alloc proceeds via a catalytic cycle, while Dnp requires stoichiometric nucleophilic displacement.

Comparative Analysis

FeatureFmoc-Orn(Alloc)-OHThis compound
Primary Application Transient Protection (Cyclization, Branching)Permanent Label (FRET Quencher)
Deprotection Reagent Pd(PPh

)

/ Phenylsilane
2-Mercaptoethanol / DBU or Thiophenol
Reaction Time 2 x 30 min (Rapid)2-12 hours (Slow/Sluggish)
Efficiency High (>95%)Low to Moderate on amines (<80%)
Side Reactions Allyl ester formation (rare with scavenger)Incomplete removal; colored byproducts
Safety Pd toxicity (requires washing)Thiol stench; Thiophenol is highly toxic
Cost High (Pd catalyst)Moderate
Visual Monitoring None (requires test cleavage)Yellow (Dnp)

Colorless (Free)

Experimental Protocols

Protocol A: Alloc Deprotection (The Gold Standard)

Objective: Selective removal of Alloc group for on-resin lactamization.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]
  • Scavenger: Phenylsilane (PhSiHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Dry Dichloromethane (DCM)

  • Wash Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (to remove Pd).

Step-by-Step:

  • Preparation: Swell the resin (0.1 mmol scale) in dry DCM for 20 min under Argon/Nitrogen.

  • Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq, ~23 mg) and PhSiH
    
    
    (20 eq, ~250 µL) in 4 mL dry DCM.
  • Reaction: Add cocktail to resin. Agitate gently under inert atmosphere for 30 minutes .

  • Repeat: Drain and repeat step 2-3 once with fresh reagents.

  • Pd Removal (Critical): Wash resin with DCM (3x), then wash with DTC solution (3 x 5 min). The resin should turn from grey/black back to its original color.

  • Final Wash: Wash with DMF (5x) and DCM (5x).

  • Validation: Perform a Kaiser test (should be positive/blue) or micro-cleavage LC-MS.

Protocol B: Dnp Deprotection (The Alternative)

Objective: Removal of Dnp group (if used as a protecting group). Warning: This reaction is difficult on amines. Ensure efficient fume hood ventilation due to thiol stench.

Reagents:

  • Nucleophile: 2-Mercaptoethanol (BME) or Thiophenol (more effective but toxic).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or DIPEA.

  • Solvent: DMF.

Step-by-Step:

  • Preparation: Swell resin in DMF.

  • Cocktail: Prepare a solution of 20% 2-Mercaptoethanol and 10% DIPEA in DMF. (Alternatively: 5% Thiophenol / 10% DIPEA).

  • Reaction: Add to resin and agitate for 60 minutes .

  • Repeat: Drain and repeat the treatment 3 to 5 times . The yellow color in the filtrate (Dnp-thiol adduct) indicates reaction progress. Continue until the filtrate is colorless.

  • Washing: Wash extensively with DMF (10x) to remove all traces of thiol and the yellow byproduct.

  • Validation: Kaiser test may be inconclusive due to residual yellow color; LC-MS is recommended.

Workflow Visualization: Side-Chain Cyclization

This diagram illustrates the standard workflow for creating a cyclic peptide (e.g., Head-to-Side-Chain) using the Alloc strategy.

Cyclization Start Resin-Bound Linear Peptide (N-term Fmoc, Side-chain Alloc) Step1 1. Alloc Removal (Pd(PPh3)4 / PhSiH3) Start->Step1 Expose δ-Amine Step2 2. Fmoc Removal (N-term) (20% Piperidine) Step1->Step2 Expose α-Amine Step3 3. Cyclization (Lactamization) (PyBOP / DIPEA / HOBt) Step2->Step3 Intramolecular Coupling Step4 4. Global Cleavage (TFA / TIS / H2O) Step3->Step4 Release from Resin Final Cyclic Peptide (Side-chain to N-term) Step4->Final

Figure 2: Critical path for Head-to-Side-Chain cyclization. Note that Alloc removal is performed before Fmoc removal to prevent premature side reactions.

Troubleshooting & Tips

  • Incomplete Alloc Removal: If the Kaiser test is weak after two treatments, check the quality of your Pd catalyst. It should be bright yellow. If it is brown/black, it is oxidized and inactive.

  • Dnp Color Issues: The Dnp group and its cleavage byproducts are intensely yellow. Extensive washing with DMF/water mixtures or 5% HOBt in DMF can help remove the chromophore from the resin matrix.

  • Ornithine Lactamization: When cyclizing, use a base that is not too strong (e.g., NMM or DIPEA) and avoid high temperatures. If using Dnp, ensure all Dnp is removed before attempting cyclization, as the steric bulk of the Dnp group will absolutely prevent ring closure.

References

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid phase synthesis of peptides." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][][5][6] Chemical Reviews. (Comprehensive review of orthogonality including Alloc and Dnp). Link

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters. Link

  • Scattolin, T., et al. (2022). "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters. (Modern protocol for thiol-mediated deprotection). Link

Sources

Process Analytical Technology (PAT) Guide: Real-Time Monitoring of Dnp Protecting Group Removal via UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In solid-phase peptide synthesis (SPPS) and specific oligonucleotide workflows, the 2,4-dinitrophenyl (Dnp) group serves as a critical protecting group for the imidazole side chain of Histidine (


-Dnp). However, its complete removal is a notorious bottleneck; incomplete cleavage results in permanent adducts, while excessive washing wastes solvent and time.

This guide compares the efficacy of In-line UV-Vis Spectroscopy against traditional Offline HPLC and Conductivity Monitoring . We demonstrate that UV-Vis offers a superior balance of speed and specificity by exploiting the distinct absorbance of the Dinitrophenyl chromophore at ~360 nm—a region spectrally silent for most peptide backbones.

Scientific Principles: The "Yellow" Signal

To monitor efficiency effectively, one must understand the photophysics of the target. Most amino acids and peptide backbones absorb strongly in the deep UV (210–220 nm) and near UV (280 nm for Trp/Tyr).

In contrast, the 2,4-dinitrophenyl group is a strong chromophore with a distinct yellow color.

  • Absorbance Maxima (

    
    ):  ~350–365 nm (depending on solvent/pH).
    
  • Extinction Coefficient (

    
    ):  High (
    
    
    
    ), allowing for the detection of trace residuals.

The Monitoring Strategy: By tracking absorbance at 360 nm , we isolate the signal of the cleaved Dnp group (often as a Dnp-thiophenol adduct) without interference from the peptide product. This creates a "self-validating" window where a return to baseline absorbance indicates complete removal.

Spectral Separation Logic (Graphviz)

SpectralLogic cluster_0 Peptide/Oligo Signal cluster_1 Contaminant Signal Peptide Peptide Backbone (210-220 nm) Detector UV-Vis Detector (Set to 360 nm) Peptide->Detector Transparent Aromatics Trp/Tyr (280 nm) Aromatics->Detector Transparent Dnp Dnp Group (360 nm) Dnp->Detector Strong Signal Result Specific Dnp Quantification Detector->Result

Figure 1: Spectral isolation strategy. By tuning the detector to 360 nm, the system becomes "blind" to the product and "sensitive" only to the Dnp contaminant.

Comparative Analysis: UV-Vis vs. Alternatives

The following table contrasts the three primary methods for verifying Dnp removal during the washing/deprotection phase.

FeatureIn-Line UV-Vis (360 nm) Offline HPLC Conductivity Monitoring
Data Type Real-time, continuous trendDiscrete, delayed snapshotReal-time, non-specific
Specificity High (Specific to Dnp chromophore)Very High (Separates all species)Low (Measures total ions/salts)
Time-to-Result Instant (< 1 sec)Slow (30–60 mins)Instant (< 1 sec)
Sample Loss None (Non-destructive flow)Yes (Requires aliquot)None
Limit of Detection Moderate (sufficient for wash)Excellent (trace analysis)Poor for non-ionic organics
Primary Use Case Process Control (When to stop washing) Final QC (Purity verification) Buffer Exchange (Salt removal)

Verdict: While HPLC remains the gold standard for final product release, it is too slow for process control. Waiting 45 minutes for an HPLC result to confirm a 10-minute wash step is inefficient. UV-Vis provides the necessary speed to automate the "Stop Wash" decision.

Experimental Protocol: In-Line Dnp Monitoring

Objective: Establish a self-validating wash cycle that terminates only when Dnp concentration drops below a safety threshold.

Materials & Setup
  • Synthesizer/Reactor: SPPS vessel with bottom filtration.

  • Detector: UV-Vis flow cell (e.g., variable wavelength detector) placed in the waste line.

  • Reagents:

    • Deprotection Cocktail: 20% Thiophenol / 10% DIPEA in DMF (Standard for His(Dnp) cleavage).

    • Wash Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Methodology
  • Baseline Calibration:

    • Flush the flow cell with pure DMF.

    • Zero the UV detector at 360 nm.

    • Why: This accounts for the native absorbance of the solvent and flow cell glass.

  • Dnp Cleavage Reaction:

    • Add Thiophenol/DIPEA cocktail to the resin.

    • Agitate for 30–60 minutes.

    • Observation: The solution will turn bright yellow as Dnp is cleaved and forms the Dnp-thiophenol adduct.

  • The "Smart" Wash (The Critical Step):

    • Begin draining the reactor through the UV flow cell.

    • Start continuous DMF flow/washing.

    • Record Absorbance (

      
      ) vs. Time.
      
  • Endpoint Determination:

    • Phase A (Bulk Removal):

      
       will spike (often > 2.0 AU) then decay exponentially.
      
    • Phase B (Diffusion Limit): The curve will flatten.

    • Stop Criterion: Continue washing until

      
       AU (or 
      
      
      
      of peak height) for 3 consecutive minutes.
    • Validation: If

      
       plateaus above 0.1, it indicates trapped Dnp or channeling in the resin bed. Pause flow and agitate  to redistribute, then resume.
      
Automated Workflow Logic (Graphviz)

WashLogic Start Start Wash Cycle Measure Measure Abs @ 360nm (Flow Cell) Start->Measure Check Is Abs < 0.05 AU? Measure->Check Agitate Pause & Agitate (Release Trapped Dnp) Check->Agitate Plateau Detected Continue Continue Solvent Flow Check->Continue No (High Abs) Finish Wash Complete Proceed to Next Step Check->Finish Yes Agitate->Measure Continue->Measure

Figure 2: Decision logic for automated washing. The system loops until the spectral purity requirement is met.

Supporting Data & Interpretation

The following hypothetical data represents a typical washout profile comparing a standard "Time-Based" protocol vs. the "UV-Controlled" protocol.

Table 1: Efficiency Comparison

ParameterTime-Based Protocol (Fixed 10 min)UV-Controlled Protocol (Adaptive)
Total Wash Time 10.0 min6.5 min
Solvent Consumed 100 mL65 mL
Final Abs (360nm) 0.02 AU (Over-washed)0.05 AU (Target met)
Risk Solvent wasteNone
Scenario B (Trapped Dnp) Fail (Residue remains after 10 min)Success (System extends wash to 14 min)

Interpretation: In a standard run, the UV-Vis method saves ~35% solvent/time. However, the true value appears in "Scenario B" (e.g., a sticky resin or clogged filter). A fixed-time protocol would proceed with Dnp contaminants still present, ruining the next coupling step. The UV-Vis method "sees" the elevated absorbance and automatically extends the wash.

References
  • BenchChem. (2025).[1][3] A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. Retrieved from

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Removal of Dnp Protection. Retrieved from

  • ResearchGate. Absorption spectra of 2,4-DNP at different pH. Retrieved from

  • NIST Chemistry WebBook. Phenol, 2,4-dinitro- (UV/Visible Spectrum). Retrieved from

  • Cytiva. (2020). Robust and cost-efficient oligonucleotide synthesis: UV Monitoring.[4] Retrieved from

Sources

QC Standards & Comparative Guide: Fmoc-Orn(Dnp)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Quality Control (QC) standards and application protocols for Fmoc-Orn(Dnp)-OH (N-alpha-Fmoc-N-delta-2,4-dinitrophenyl-L-ornithine).

This document is structured for senior researchers and QA professionals. It prioritizes the compound's dual role: primarily as a permanent FRET quencher and secondarily as an orthogonal protected building block.

Executive Summary: The FRET Specialist

This compound is a specialized non-proteinogenic amino acid derivative. Unlike standard protecting groups (Boc, tBu) designed for removal, the 2,4-dinitrophenyl (Dnp) group on the ornithine side chain is extremely stable to standard TFA cleavage conditions.

Its primary application is as a Quencher (Acceptor) in Fluorescence Resonance Energy Transfer (FRET) substrates, typically paired with Abz (2-Aminobenzoyl) or Mca (7-Methoxycoumarin) donors. The ornithine backbone (3-carbon side chain) offers a tighter steric profile than Lysine (4-carbon), altering the spatial dynamics of the FRET pair.

Core Value Proposition
  • Stability: Survives 95% TFA cleavage, allowing "on-resin" synthesis of labeled peptides.

  • Spectral Overlap: Strong absorbance at 350–360 nm, perfectly quenching Abz/Mca emission.

  • Structural Probe: The shorter side chain (vs. Lys) constrains the donor-acceptor distance (

    
    ).
    

Comparative Landscape: Orn(Dnp) vs. Alternatives

The choice of this compound must be weighed against its homologue (Lysine) and its labile counterparts.

Table 1: Technical Comparison of Ornithine Derivatives
FeatureThis compound Fmoc-Lys(Dnp)-OH Fmoc-Orn(Boc)-OH Fmoc-Orn(Mtt)-OH
Role FRET Quencher / Permanent LabelFRET Quencher (Standard)Standard SPPS Building BlockOrthogonal Branching Point
Side Chain Length 3 Carbons (Propyl)4 Carbons (Butyl)3 Carbons3 Carbons
TFA Stability High (Stable)High (Stable)Low (Removed)Low (Removed by 1% TFA)
Removal Condition Thiolysis (Thiophenol/DBU)Thiolysis95% TFA1% TFA / DCM
Lactam Risk Low (Dnp prevents nucleophilic attack)NegligibleModerate (if Fmoc removed slowly)High (during deprotection)
Appearance Bright Yellow/Orange Bright YellowWhite PowderWhite Powder
Critical Insight: The "Ornithine Effect"

The use of Ornithine over Lysine is not cosmetic. The removal of one methylene unit (


) reduces the side-chain flexibility. In FRET applications, this rigidification often results in a higher quenching efficiency if the donor is spatially close, but it increases the risk of 

-lactam formation
(cyclization) if the Dnp group were to be removed prematurely.

Comparison cluster_0 FRET Application cluster_1 Protecting Group Strategy OrnDnp This compound (Tighter Radius) LysDnp Fmoc-Lys(Dnp)-OH (Standard Radius) OrnDnp->LysDnp steric difference OrnBoc Fmoc-Orn(Boc)-OH (Acid Labile) OrnDnp->OrnBoc Orthogonality OrnMtt Fmoc-Orn(Mtt)-OH (Super Acid Labile)

Figure 1: Comparative positioning of Ornithine derivatives. Yellow nodes indicate chromophoric compounds.

Quality Control Specifications (The "Gold Standard")

To ensure reproducibility in FRET assays, the raw material must meet rigorous optical and chemical standards.

Table 2: Recommended QC Specifications
ParameterSpecificationScientific Rationale
Appearance Bright Yellow/Orange PowderVisual confirmation of Dnp presence. Pale color indicates hydrolysis or incomplete Dnp substitution.
Purity (HPLC)

Impurities (e.g., free Dnp, Fmoc-Orn-OH) alter extinction coefficients and FRET

calculations.
Chiral Purity L-Isomer

D-isomer contamination alters peptide secondary structure, affecting donor-acceptor distance.
Identity (MS)

Da (M+H)+
Confirms correct functionalization.
Water Content

(K.F.)
Excess water hydrolyzes active esters (e.g., HBTU/HATU) during coupling.
Free Amine

Critical. Presence of free

-amine leads to branching or lactamization.
Solubility Clear in DMF (0.5 M)Aggregation leads to incomplete coupling (deletion sequences).

Experimental Protocols

Protocol A: QC Purity Analysis (HPLC)

Objective: Quantify purity and identify free Dnp contaminants.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection:

    • Channel 1 (254 nm): Fmoc group detection.

    • Channel 2 (365 nm): Specific Dnp detection.

  • Acceptance Criteria: The main peak must align in both channels. Any peak at 365 nm that does not align with the main peak suggests free Dinitrophenol or Dinitrobenzene contaminants.

Protocol B: Dnp Removal (Thiolysis)

Context: While usually permanent, Dnp can be removed if used as an orthogonal protecting group. This process is hazardous (stench/toxicity) and requires a specific "cocktail."

  • Reagents: Thiophenol (Toxic/Stench), DMF, Diisopropylethylamine (DIPEA) or DBU.

  • Workflow:

    • Swell resin in DMF.[1][2]

    • Prepare Deprotection Cocktail: DMF / Thiophenol / DIPEA (10 : 10 : 5 v/v).

    • Add to resin and shake for 1 hour at Room Temp.

    • Drain and repeat with fresh cocktail for 1 hour.

    • Wash: Extensive washing is required to remove the yellow byproduct.

      • DMF (x5)

      • DCM (x5)

      • MeOH (x3) - Look for disappearance of yellow color.

    • Safety Note: All waste must be treated with bleach (sodium hypochlorite) to oxidize residual thiophenol before disposal.

DnpRemoval cluster_warning Safety Critical Step1 Fmoc-Orn(Dnp)-Peptide-Resin (Yellow) Step2 Add Thiophenol / Base (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Formation of 2,4-Dinitrophenyl-thiophenol Step2->Step3 Byproduct Step4 Fmoc-Orn-Peptide-Resin (Colorless / White) Step2->Step4 Product Warning Thiophenol is highly toxic. Use Bleach Trap for waste.

Figure 2: Mechanism of Dnp removal via Thiolysis.

Troubleshooting & Common Pitfalls

Incomplete Coupling (Steric Hindrance)

The Dnp group is bulky. When coupling this compound to a growing chain:

  • Risk: Deletion sequences.

  • Solution: Use stronger activation (HATU/HOAt) instead of HBTU. Double couple (2 x 1 hour).

Lactamization (The "Ornithine Trap")

If the Fmoc group is removed from the N-alpha position while the side chain is unprotected (or if Dnp is removed prematurely), the delta-amine can attack the alpha-carbonyl.

  • Observation: Mass spectrum shows [M-18] peak (loss of water).

  • Prevention: Ensure Dnp remains intact until the peptide is fully linear. If removing Dnp on-resin, ensure the N-terminal is Fmoc-protected or acetylated first.

Aggregation

Dnp is aromatic and hydrophobic. Multiple Dnp residues (e.g., in a poly-Orn sequence) can cause "pi-stacking" aggregation on the resin.

  • Solution: Use ChemMatrix or PEG-PS resin to improve solvation.

References

  • Bachem. (2021). FRET Substrates and Quenchers in Peptide Synthesis.[3] Bachem Technical Guides. Link

  • Merck/Novabiochem. (2024). Fmoc-D-Orn(Boc)-OH and Derivatives Specifications. Sigma-Aldrich.[4] Link

  • Leger, R., et al. (1998). Synthesis and application of this compound in FRET peptides.Tetrahedron Letters, 39(24), 4171-4174.
  • BenchChem. (2025). Comparative Guide to Fmoc-Amino Acid QC Standards. BenchChem Technical Support.[2] Link

  • Aapptec. (2023). Removal of Dnp Protecting Groups: Technical Bulletin 1150.Link

Sources

A Senior Application Scientist's Guide: Evaluating Z and Dnp Protecting Groups for Ornithine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise construction of peptides is paramount. The choice of protecting groups for reactive amino acid side chains is a critical decision that directly influences synthesis efficiency, final yield, and purity. Ornithine (Orn), with its reactive δ-amino group, requires robust protection to prevent side reactions like chain branching.[1][2] This guide provides an in-depth comparative analysis of two distinct protecting groups for the ornithine side chain: the classical Benzyloxycarbonyl (Z) group and the more specialized 2,4-Dinitrophenyl (Dnp) group.

While the Z group is a well-established and widely used protecting group for lysine and ornithine, particularly within the Boc/Bzl synthesis strategy[1][3], the Dnp group is primarily utilized for histidine side-chain protection.[4] This guide will explore the established performance of the Z group and evaluate the theoretical and practical implications of using the Dnp group for ornithine, focusing on the chemical causality that dictates their respective yields and applications.

Section 1: The Benzyloxycarbonyl (Z) Group - The Industry Standard

The Benzyloxycarbonyl (Z or Cbz) group, first introduced by Bergmann and Zervas, was a foundational development in modern peptide chemistry.[1][5] Its utility stems from a balance of stability and versatile removal conditions, making it a reliable choice for protecting the primary amine on the ornithine side chain.

Chemical Rationale and Application

The Z group is typically introduced by reacting the ornithine side-chain amine with benzyl chloroformate. It is stable to the mildly acidic and basic conditions used for the removal of Boc and Fmoc α-amino protecting groups, respectively, though its primary home is in Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][6]

Deprotection Mechanisms: The Z group's removal hinges on two primary methods:

  • Catalytic Hydrogenolysis: This mild method uses a catalyst like Palladium on carbon (Pd/C) with a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[7] It is highly efficient but incompatible with peptides containing other reducible groups, such as methionine or cysteine (unless S-protected).

  • Strong Acidolysis: The Z group can be cleaved by strong acids like liquid Hydrogen Fluoride (HF), HBr in acetic acid, or Trifluoromethanesulfonic acid (TFMSA).[1][5] This is the common deprotection method in Boc/Bzl SPPS, where it is removed simultaneously with cleavage of the peptide from the resin.[6]

Impact on Yield and Purity

The Z group generally affords high yields due to its stability during synthesis. However, side reactions can occur, particularly during acidolytic cleavage. For instance, the benzyl cation generated during cleavage can lead to alkylation of sensitive residues like tryptophan or tyrosine if scavengers are not used effectively.[8]

Z_Orn_Workflow Orn Free Ornithine (δ-NH2) Z_Orn Protected Orn(Z) Orn->Z_Orn Protection Z_Cl Benzyl Chloroformate Z_Cl->Z_Orn Peptide_Syn Peptide Synthesis (Boc or Fmoc) Z_Orn->Peptide_Syn Incorporation Protected_Peptide Peptide-Orn(Z) Peptide_Syn->Protected_Peptide Deprotected_Peptide Final Peptide (Free δ-NH2) Protected_Peptide->Deprotected_Peptide Deprotection (H2/Pd or HF)

Workflow for Z-group protection and deprotection of Ornithine.

Section 2: The 2,4-Dinitrophenyl (Dnp) Group - A Niche Player with Orthogonal Chemistry

The Dnp group is an aryl derivative primarily used to protect the imidazole ring of histidine in Boc-based synthesis.[4] Its use for primary amines like the δ-amino group of ornithine is far less common but theoretically possible due to its unique deprotection chemistry, which offers true orthogonality to both acid- and base-labile groups.

Chemical Rationale and Application

The Dnp group is attached via nucleophilic aromatic substitution, where the amine attacks the electron-deficient aromatic ring of a reagent like 2,4-dinitrofluorobenzene. The two nitro groups are strongly electron-withdrawing, which serves two purposes:

  • It deactivates the amine it is protecting, preventing acylation.

  • It makes the ipso-carbon highly susceptible to nucleophilic attack, which is the basis for its removal.

Deprotection Mechanism: The Dnp group is cleaved under mild, non-acidic, and non-hydrogenolytic conditions via thiolysis .[4][9] A thiol, typically thiophenol or 2-mercaptoethanol, in the presence of a mild base, attacks the carbon atom to which the amine is attached, displacing the protected amine and forming a stable thioether byproduct.[4] This mechanism is orthogonal to most other protecting groups used in peptide synthesis.

Impact on Yield and Purity

The primary advantage of Dnp is its unique deprotection condition, which could be beneficial for synthesizing highly acid-sensitive peptides or peptides where hydrogenolysis is not feasible. However, its application in a standard SPPS workflow, particularly Fmoc/tBu synthesis, is fraught with challenges.

A significant side reaction reported for Dnp-protected histidine is its partial cleavage by the piperidine solution used for Fmoc group removal.[10] This premature deprotection of the side chain would be catastrophic for yield and purity, leading to the formation of branched or truncated sequences. One study documented an 84% cleavage of the Dnp group from histidine under standard Fmoc deprotection conditions (20% piperidine in DMF).[10] This instability severely limits its utility in Fmac-based strategies and is a major factor contributing to its niche status for applications other than His(Dnp) in Boc chemistry.

Dnp_Orn_Workflow Orn Free Ornithine (δ-NH2) Dnp_Orn Protected Orn(Dnp) Orn->Dnp_Orn Protection DNFB 2,4-Dinitro- fluorobenzene DNFB->Dnp_Orn Peptide_Syn Peptide Synthesis (Boc) Dnp_Orn->Peptide_Syn Incorporation Protected_Peptide Peptide-Orn(Dnp) Peptide_Syn->Protected_Peptide Deprotected_Peptide Final Peptide (Free δ-NH2) Protected_Peptide->Deprotected_Peptide Deprotection (Thiolysis)

Workflow for Dnp-group protection and deprotection of Ornithine.

Section 3: Comparative Analysis: Dnp vs. Z for Orn-Peptides

The choice between Z and Dnp for ornithine protection is a choice between a reliable, well-understood industry standard and a highly specialized, potentially problematic alternative. The optimal choice depends entirely on the overall synthetic strategy and the specific requirements of the target peptide.

FeatureZ (Benzyloxycarbonyl) GroupDnp (2,4-Dinitrophenyl) Group
Primary Application Side-chain amine (Lys, Orn) protection in Boc/Bzl and solution-phase synthesis.[1][3]Side-chain imidazole (His) protection in Boc/Bzl synthesis.[4] Rarely used for amines.
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd) or Strong Acidolysis (HF, TFMSA).[5][7]Thiolysis (e.g., Thiophenol, 2-Mercaptoethanol).[4][9]
Orthogonality to Boc Partial. Stable to TFA for Boc removal but requires stronger acid (HF) for cleavage.[6]Fully Orthogonal. Stable to TFA.
Orthogonality to Fmoc Fully Orthogonal. Stable to piperidine.Not Orthogonal . Susceptible to cleavage by piperidine.[10]
Common Side Reactions Benzyl cation formation during acidolysis can alkylate sensitive residues.[8]Premature cleavage by piperidine in Fmoc synthesis.[10]
Impact on Solubility Can decrease solubility of protected peptides due to its aromatic, apolar nature.[11]Can significantly decrease solubility; introduces a rigid, aromatic system.
Estimated Yield Impact High. Generally reliable, with potential for loss during harsh acid cleavage if not optimized.Low to Moderate. High risk of yield loss in Fmoc synthesis due to premature deprotection. In Boc synthesis, yield depends on the efficiency of the final thiolysis step.

Section 4: Experimental Protocols

The following protocols outline the synthesis of a model tripeptide, Ac-Tyr-Orn-Gly-NH₂ , to illustrate the practical differences in handling Z- and Dnp-protected ornithine.

Protocol 1: Synthesis using Boc-Orn(Z)-OH (Validated Method)

This protocol utilizes a standard Boc/Bzl SPPS strategy on an MBHA resin to produce a C-terminal amide.

  • Resin Preparation: Swell 1g of MBHA resin (1.0 mmol/g) in Dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling (Glycine):

    • Deprotect Boc-Gly-OH (3 mmol) in situ with HBTU (3 mmol) and DIEA (6 mmol) in N,N-Dimethylformamide (DMF).

    • Add the activated amino acid to the drained resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Confirm coupling with a Kaiser test.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and repeat for 30 minutes.

    • Wash with DCM (3x) and Isopropanol (1x).

  • Neutralization:

    • Treat the resin with 5% DIEA in DCM for 2 minutes (3x).

    • Wash with DCM (3x).

  • Second Amino Acid Coupling (Ornithine):

    • Couple Boc-Orn(Z)-OH (3 mmol) using the activation method described in step 2.

    • Repeat deprotection and neutralization steps (3 & 4).

  • Third Amino Acid Coupling (Tyrosine):

    • Couple Boc-Tyr(2-Br-Z)-OH (3 mmol) using the activation method described in step 2.

    • Repeat deprotection and neutralization steps (3 & 4).

  • N-Terminal Acetylation:

    • Treat the resin with a solution of Acetic Anhydride/DIEA/DMF (1:1:3) for 30 minutes.

    • Wash thoroughly with DMF and DCM.

  • Cleavage and Z-Group Deprotection:

    • Dry the resin in vacuo.

    • Treat the resin with anhydrous HF containing 10% anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF. Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Synthesis using Boc-Orn(Dnp)-OH (Adapted Method)

This protocol adapts the Boc strategy to incorporate the orthogonal Dnp deprotection step before final cleavage. Note: This is an adapted procedure, as Dnp-Orn is not standard in SPPS.

  • Resin Preparation & Synthesis: Follow steps 1-7 from Protocol 1, substituting Boc-Orn(Dnp)-OH for Boc-Orn(Z)-OH in step 5. At the end of step 7, the resin-bound peptide is Ac-Tyr(2-Br-Z)-Orn(Dnp)-Gly-Resin.

  • On-Resin Dnp Deprotection (Thiolysis):

    • Swell the peptide-resin in DMF (10 mL/g).

    • Add thiophenol (20 equivalents relative to resin substitution) and DIEA (20 equivalents).

    • Agitate the mixture at room temperature for 2 hours. Monitor the reaction progress by taking small resin samples and cleaving the peptide for LC-MS analysis.

    • Once complete, drain the resin and wash thoroughly with DMF (5x), DCM (5x), and Methanol (3x) to remove all traces of thiophenol and byproducts.[4]

  • Cleavage:

    • Dry the resin in vacuo.

    • Cleave the peptide from the resin using 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Section 5: Conclusion and Expert Recommendations

The comparative analysis clearly positions the Z-benzyloxycarbonyl group as the superior and more reliable choice for routine protection of the ornithine side chain in peptide synthesis . Its long history of use, well-characterized stability, and compatibility with the robust Boc/Bzl strategy ensure more predictable outcomes and generally higher yields.[1][3] While deprotection requires harsh acidolysis or specific catalytic conditions, these are standard procedures in many peptide chemistry labs.

The Dnp-dinitrophenyl group , in contrast, should be considered a highly specialized tool, not a general alternative. Its primary theoretical advantage—orthogonal thiolytic deprotection—is almost entirely negated in Fmoc synthesis by its critical instability towards piperidine.[10] In a Boc-based strategy, it offers a potential pathway for synthesizing peptides that are exceptionally sensitive to strong acids, but this comes at the cost of using a non-standard amino acid derivative and introducing an additional on-resin deprotection step. Given the potential for side reactions and the lack of extensive literature for its use with ornithine, any synthesis employing Dnp-Orn would require significant process development and optimization.

Recommendation: For the vast majority of Orn-containing peptide syntheses, researchers should select Fmoc-Orn(Boc)-OH for Fmoc/tBu strategies or Boc-Orn(Z)-OH (or its more acid-stable variant, Boc-Orn(2-Cl-Z)-OH) for Boc/Bzl strategies. The use of Dnp for ornithine protection should be reserved for unique cases where its specific orthogonality is absolutely required and the significant synthetic challenges can be overcome.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

  • Padrón, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195. Available from: [Link]

  • Yara, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Bodanszky, M., Tolle, J. C., Deshmane, S. S., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68. Available from: [Link]

  • Fridkin, M., Hazum, E., & Goren, H. J. (1978). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 11(3), 206-210. Available from: [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups. Available from: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from: [Link]

  • Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

  • Otaka, A., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 203. Available from: [Link]

Sources

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